(S)-Renzapride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C16H22ClN3O2 |
|---|---|
分子量 |
323.82 g/mol |
IUPAC 名称 |
4-amino-N-[(4S,5S)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14-/m0/s1 |
InChI 键 |
GZSKEXSLDPEFPT-HZMBPMFUSA-N |
手性 SMILES |
COC1=CC(=C(C=C1C(=O)N[C@H]2CCN3CCC[C@H]2C3)Cl)N |
规范 SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N |
同义词 |
4-amino-5-chloro-2-methoxy-N-(1-azabicyclo-(3.3.1)-non-4-yl)benzamide BRL 24924 BRL-24924 renzapride |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Renzapride on Gut Motility
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Renzapride is a potent gastrointestinal prokinetic agent with a multifaceted mechanism of action centered on the modulation of serotonin (5-hydroxytryptamine, 5-HT) receptors in the enteric nervous system. Primarily characterized as a full agonist of the 5-HT₄ receptor and an antagonist of the 5-HT₃ receptor, its activity enhances gastrointestinal motility and transit.[1][2][3] This document provides a comprehensive technical overview of the molecular pharmacology of renzapride, focusing on the distinct activities of its enantiomers, the downstream signaling pathways it modulates, and the experimental evidence supporting its mechanism of action. Quantitative pharmacological data are presented, and detailed protocols for key experimental assays are provided to facilitate further research and development.
A Note on Stereochemistry: The topic specifies "(S)-Renzapride." Renzapride possesses two chiral centers on its 1-azabicyclo[3.3.1]nonane moiety, specifically at the C4 and C5 positions. The pharmacologically developed and studied form is a racemate with the defined stereochemistry of (4R,5S) and its corresponding enantiomer (4S,5R).[4] The designation "this compound" is ambiguous without specifying the relevant chiral center. All significant pharmacological data available distinguishes between the dextrorotatory (+) and levorotatory (-) enantiomers of this racemate.[5] This guide will present the data for the racemate and its (+) and (-) enantiomers, which represents the most accurate and complete pharmacological characterization available. Evidence suggests the (-) enantiomer is slightly more potent at the 5-HT₄ receptor.
Core Mechanism of Action
Renzapride's primary effect on gut motility stems from its dual action on two key serotonin receptors within the enteric nervous system:
-
5-HT₄ Receptor Agonism: Renzapride acts as a full agonist at 5-HT₄ receptors. These receptors are predominantly located presynaptically on cholinergic interneurons and motor neurons in the myenteric plexus. Activation of these Gs-protein coupled receptors initiates a signaling cascade that facilitates the release of acetylcholine (ACh). Increased ACh availability enhances the amplitude of excitatory postsynaptic potentials (EPSPs), leading to increased smooth muscle contraction and a coordinated acceleration of peristalsis throughout the gastrointestinal tract. This is the principal mechanism behind its prokinetic effects.
-
5-HT₃ Receptor Antagonism: Renzapride is also a potent antagonist of 5-HT₃ receptors. These ligand-gated ion channels are located on enteric neurons and extrinsic afferent nerve fibers. Blockade of 5-HT₃ receptors is thought to modulate visceral sensitivity and may contribute to a reduction in abdominal pain and discomfort. While 5-HT₃ antagonism alone can slow colonic transit, the potent prokinetic effect of renzapride's 5-HT₄ agonism appears to be the dominant action on motility in vivo.
-
Other Receptor Activity: Renzapride also exhibits inhibitory properties at 5-HT₂B receptors and has a lower affinity for 5-HT₂A and 5-HT₂C receptors.
This combined pharmacological profile allows renzapride to stimulate motility throughout the gut, increasing gastric emptying and accelerating small bowel and colonic transit.
Signaling Pathways and Logical Relationships
5-HT₄ Receptor Agonist Signaling Pathway
The diagram below illustrates the intracellular signaling cascade initiated by renzapride binding to the 5-HT₄ receptor on a presynaptic cholinergic neuron.
Caption: 5-HT₄ receptor agonist signaling pathway leading to acetylcholine release and muscle contraction.
Renzapride's Multifaceted Mechanism of Action
The following diagram outlines the logical relationship between renzapride's receptor interactions and its ultimate physiological effects on the gut.
References
- 1. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renzapride - Wikipedia [en.wikipedia.org]
- 3. Renzapride: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renzapride | C16H22ClN3O2 | CID 119574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Renzapride pharmacological profile and receptor binding affinity
An In-depth Technical Guide to the Pharmacological Profile of (S)-Renzapride
Introduction
This compound is the levorotatory enantiomer of Renzapride, a substituted benzamide with potent prokinetic and antiemetic properties.[1][2] Developed for gastrointestinal (GI) motility disorders, its primary mechanism of action is a dual activity on serotonin (5-HT) receptors: it functions as a full agonist at the 5-HT₄ receptor and an antagonist at the 5-HT₃ receptor.[3][4][5] This unique profile allows it to enhance gastrointestinal transit and potentially reduce nausea and vomiting. This document provides a detailed overview of the pharmacological characteristics of Renzapride and its enantiomers, with a focus on receptor binding affinity, functional activity, and the experimental methodologies used for their determination.
Pharmacological Profile and Receptor Selectivity
In vitro studies have demonstrated that Renzapride is selective for serotonergic receptors. Its pharmacological activity is primarily centered on its high affinity for 5-HT₃ and 5-HT₄ receptors. The compound also exhibits some affinity for 5-HT₂B, 5-HT₂A, and 5-HT₂C receptors, though to a lesser extent.
Pharmacokinetic studies show that the two enantiomers of Renzapride may differ in their metabolic profiles and affinities for various receptors and enzymes. In the case of Renzapride, the (-) enantiomer, this compound, displays a slightly greater affinity and potency for 5-HT₄ receptors compared to the (+) enantiomer. However, for the 5-HT₃ receptor, both enantiomers demonstrate similar high affinity. The primary metabolite, Renzapride N-oxide, shows significantly lower affinity for all tested serotonin receptors.
Data Presentation: Receptor Binding and Functional Activity
The quantitative data for the binding affinity and functional effects of Renzapride and its enantiomers are summarized below.
Table 1: Receptor Binding Affinity of Renzapride and its Derivatives
This table presents the inhibition constants (Kᵢ) of Renzapride (racemic mixture), its (+) and (-) enantiomers, and its N-oxide metabolite at various serotonin receptors. The Kᵢ value represents the concentration of the compound required to occupy 50% of the receptors in a competition binding assay; a lower Kᵢ value indicates a higher binding affinity.
| Compound | 5-HT₃ (human) Kᵢ (nM) | 5-HT₄ (guinea-pig) Kᵢ (nM) | 5-HT₂A (human) Kᵢ (nM) | 5-HT₂B (human) Kᵢ (nM) | 5-HT₂C (human) Kᵢ (nM) |
| (±)-Renzapride | 17 | 477 | >10,000 | 667 | >10,000 |
| (+)-Enantiomer | 17 | 477 | >10,000 | 760 | >10,000 |
| (-)-Enantiomer this compound | 17 | 138 | >10,000 | 481 | >10,000 |
| (±)-Renzapride N-oxide | 1980 | >10,000 | >10,000 | >10,000 | >10,000 |
Data sourced from Young et al. (2008).
Table 2: Functional Activity Profile of Renzapride
This table outlines the functional effects of Renzapride at its primary receptor targets.
| Receptor | Functional Activity | Effect |
| 5-HT₄ | Full Agonist | Stimulates acetylcholine release in the gut wall, promoting peristalsis and accelerating gastrointestinal transit. |
| 5-HT₃ | Antagonist | Blocks serotonin-mediated visceral hypersensitivity and emetic reflexes. |
| 5-HT₂B | Antagonist | Contributes to the overall pharmacological profile. |
Experimental Protocols
The characterization of this compound's pharmacological profile relies on standardized in vitro assays. The methodologies for the key experiments are detailed below.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor. These competitive assays measure the ability of an unlabeled test compound, such as this compound, to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Source: Assays utilize either membranes from animal tissues (e.g., guinea-pig striatum for 5-HT₄ receptors) or from cell lines transfected with cloned human receptors (e.g., HEK-293 cells expressing 5-HT₃ or 5-HT₂ receptors).
-
Procedure: Frozen tissue or washed cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors). The homogenate is centrifuged to pellet the membranes. The pellet is then washed, resuspended in a buffer containing a cryoprotectant like sucrose, and stored at -80°C. Protein concentration is determined using a standard method like the BCA assay.
2. Competitive Binding Incubation:
-
Setup: The assay is typically performed in 96-well plates. Each well contains the prepared receptor membranes, a fixed concentration of a specific high-affinity radioligand, and varying concentrations of the unlabeled test compound (e.g., Renzapride).
-
Incubation: The plates are incubated, usually for 60 minutes at 30-37°C, to allow the binding reaction to reach equilibrium.
3. Separation and Detection:
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This step separates the receptor-bound radioligand from the free, unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Counting: The radioactivity trapped on the filters is measured using a scintillation counter.
4. Data Analysis:
-
IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀ value).
-
Kᵢ Calculation: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.
Functional Assay: 5-HT₄ Receptor Agonism in Isolated Rat Oesophagus
Functional assays are crucial to determine whether a ligand acts as an agonist or antagonist. The rat oesophagus preparation is a classic model for assessing 5-HT₄ receptor-mediated smooth muscle relaxation.
1. Tissue Preparation:
-
A segment of the rat oesophagus is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
The tissue is placed under a resting tension and allowed to equilibrate.
2. Experimental Procedure:
-
The tissue is pre-contracted with an agent like carbachol to induce a stable tonic contraction.
-
Cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath.
-
5-HT₄ receptor agonism is measured as the degree of relaxation of the pre-contracted tissue.
3. Data Analysis:
-
Concentration-response curves are plotted, and the potency of the agonist is expressed as the pD₂ value (the negative logarithm of the molar concentration that produces 50% of the maximal response).
-
The intrinsic activity (α) is determined by comparing the maximal response produced by the test compound to that of a full agonist like serotonin. Renzapride has been characterized as a full agonist in this assay.
Visualizations: Signaling Pathways and Workflows
This compound's Dual Mechanism of Action
References
- 1. Renzapride - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EndoLogic | Frequently Asked Questions [endologicusa.com]
- 5. Renzapride: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Renzapride Enantiomers: A Technical Guide to Their Distinct Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renzapride is a substituted benzamide with a dual mechanism of action, acting as both a full agonist at the serotonin 5-HT₄ receptor and an antagonist at the 5-HT₃ receptor.[1] This unique pharmacological profile has positioned it as a prokinetic agent for the potential treatment of gastrointestinal disorders, most notably irritable bowel syndrome with constipation (IBS-C).[2] As a chiral molecule, renzapride exists as two enantiomers, (S)-Renzapride and (R)-Renzapride. It is well-established in pharmacology that individual enantiomers of a chiral drug can exhibit significantly different potencies, efficacies, and metabolic profiles. This technical guide provides an in-depth analysis of the distinct properties of the this compound enantiomers, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Pharmacological Profile: A Comparative Analysis
The differential interaction of renzapride enantiomers with their target receptors is central to understanding their specific pharmacological effects. The primary targets are the 5-HT₄ and 5-HT₃ receptors, which play crucial roles in regulating gastrointestinal motility and sensation.[3]
Binding Affinity at Serotonin Receptors
In vitro radioligand binding inhibition studies have been conducted to determine the affinity (Ki) of racemic renzapride and its individual enantiomers for various human serotonin receptors. The results of these studies are summarized in the table below.
| Compound | 5-HT₃ (Ki, nmol/L) | 5-HT₄ (Ki, nmol/L) | 5-HT₂A (Ki, nmol/L) | 5-HT₂B (Ki, nmol/L) | 5-HT₂C (Ki, nmol/L) |
| Racemic Renzapride | 17 | 138-477 | >10,000 | 667 | >10,000 |
| (+)-Renzapride | 17 | 138-477 | >10,000 | 760 | >10,000 |
| (-)-Renzapride | 17 | 138-477 | >10,000 | 481 | >10,000 |
Data sourced from "Pharmacology and metabolism of renzapride: a novel therapeutic agent for the potential treatment of irritable bowel syndrome".
As indicated in the table, both the racemic mixture and the individual enantiomers of renzapride exhibit high affinity for the human 5-HT₃ receptor, with a Ki value of 17 nmol/L. Similarly, all forms show marked affinity for the guinea-pig 5-HT₄ receptor, with Ki values in the range of 138–477 nmol/L. The data also reveals that renzapride and its enantiomers have some affinity for the 5-HT₂B receptor, while demonstrating significantly lower affinity for the 5-HT₂A and 5-HT₂C receptors.
Signaling Pathways and Mechanism of Action
The therapeutic effects of renzapride are mediated through its interaction with 5-HT₄ and 5-HT₃ receptors, triggering distinct intracellular signaling cascades.
5-HT₄ Receptor Agonism
As a 5-HT₄ receptor agonist, renzapride stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling pathway is believed to be responsible for the prokinetic effects of the drug, promoting gastrointestinal transit.
Caption: 5-HT₄ Receptor Agonist Signaling Pathway of this compound.
5-HT₃ Receptor Antagonism
Conversely, by acting as an antagonist at the 5-HT₃ receptor, a ligand-gated ion channel, renzapride blocks the depolarizing action of serotonin. This antagonism is thought to contribute to its antiemetic effects and modulation of visceral sensitivity.
Caption: 5-HT₃ Receptor Antagonist Mechanism of this compound.
Experimental Protocols
A comprehensive understanding of the distinct properties of this compound enantiomers necessitates robust experimental methodologies. The following sections outline the key experimental protocols.
Chiral Separation of Renzapride Enantiomers
The separation of this compound and (R)-Renzapride from the racemic mixture is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are commonly used for their broad enantioselectivity.
-
Mobile Phase: The mobile phase composition is optimized to achieve baseline separation of the enantiomers. A typical mobile phase might consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) containing a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection at a wavelength where renzapride exhibits strong absorbance is used to monitor the elution of the enantiomers.
-
Fraction Collection: Once the separation method is optimized, the individual enantiomeric peaks are collected, and the solvent is evaporated to yield the purified (S)- and (R)-Renzapride.
Caption: Workflow for the chiral HPLC separation of renzapride enantiomers.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the renzapride enantiomers for their target receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the human 5-HT₃ or 5-HT₄ receptors. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction containing the receptors.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Radioligand: A specific radiolabeled ligand for the receptor of interest (e.g., [³H]-GR113808 for 5-HT₄ receptors) is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (racemic renzapride, this compound, or (R)-Renzapride).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Conclusion
The available data indicates that both the (S) and (R) enantiomers of renzapride possess high affinity for both 5-HT₃ and 5-HT₄ receptors, with no significant difference observed between the two enantiomers in the provided binding affinity data. This suggests that both enantiomers may contribute to the overall pharmacological effect of the racemic mixture. However, it is important to note that subtle differences in functional activity (agonism vs. antagonism potency) or pharmacokinetic and metabolic profiles, which were not detailed in the sourced documents, could still lead to distinct in vivo effects. Further detailed studies on the functional consequences of receptor binding and the stereoselective metabolism of renzapride are warranted to fully elucidate the unique contributions of each enantiomer to its therapeutic profile. This technical guide provides a foundational understanding for researchers and drug development professionals working with this class of compounds.
References
- 1. ChemiSCREEN Membrane Preparation Recombinant Human 5-HT6 Serotonin Receptor Human 5-HT6 GPCR membrane preparation for Radioligand binding Assays & GTPγS binding. [sigmaaldrich.com]
- 2. ChemiSCREEN™ 5-HT4B Serotonin Receptor Membrane Preparation [discoverx.com]
- 3. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Renzapride: A Comprehensive Technical Guide on its Discovery, Synthesis, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Renzapride is a potent and selective serotonin receptor modulator with a unique pharmacological profile, acting as a high-affinity 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist. This dual mechanism of action positions it as a promising therapeutic agent for various gastrointestinal motility disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound, intended for researchers and professionals in the field of drug development. The document details the compound's receptor binding affinities, functional potencies, and the experimental methodologies employed in its evaluation. Furthermore, it outlines the key signaling pathways influenced by this compound and presents a plausible synthetic route to this enantiomerically pure compound.
Discovery and Rationale
Renzapride was originally developed as a racemic mixture by Smith Kline Beecham Labs in the late 1980s.[1] The therapeutic rationale was to create a compound that could modulate serotonin receptors in the gastrointestinal tract to improve motility. Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter regulating gut function, and targeting its receptors offered a promising strategy for treating conditions like irritable bowel syndrome with constipation (IBS-C).[2][3] Renzapride's unique profile as both a 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist was designed to offer a dual benefit: the 5-HT₄ agonism promotes the release of acetylcholine, leading to increased peristalsis, while the 5-HT₃ antagonism provides anti-emetic effects.[1]
Subsequent research focused on the pharmacological properties of the individual enantiomers of renzapride, leading to the identification of this compound as a key active component. The IUPAC name for this compound is 4-amino-N-[(4S,5S)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide.[4]
Synthesis of this compound
The synthesis of this compound involves the preparation of two key intermediates: 4-amino-5-chloro-2-methoxybenzoic acid and the enantiomerically pure (4S,5S)-1-azabicyclo[3.3.1]nonan-4-amine, followed by their coupling to form the final amide product.
Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid
A plausible synthetic route for this intermediate starts from p-aminosalicylic acid. The process involves methylation of the hydroxyl group, followed by chlorination and hydrolysis.
Experimental Protocol:
-
Methylation: p-Aminosalicylic acid is reacted with a methylating agent, such as dimethyl sulfate, in the presence of a base (e.g., potassium hydroxide) in a suitable solvent like acetone.
-
Chlorination: The resulting 4-amino-2-methoxybenzoic acid methyl ester is then chlorinated using a chlorinating agent like N-chlorosuccinimide.
-
Hydrolysis: The ester is hydrolyzed under basic conditions (e.g., with sodium hydroxide), followed by acidification to yield 4-amino-5-chloro-2-methoxybenzoic acid.
Synthesis of (4S,5S)-1-azabicyclo[3.3.1]nonan-4-amine
General Approach:
-
Synthesis of the Racemic Amine: The racemic 1-azabicyclo[3.3.1]nonan-4-amine can be synthesized through various routes, often involving multi-step sequences starting from substituted pyridines or cyclohexanones.
-
Chiral Separation: The enantiomers of the racemic amine can be separated using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Amide Coupling
The final step is the coupling of the two intermediates to form this compound.
Experimental Protocol:
-
Activation of the Carboxylic Acid: 4-amino-5-chloro-2-methoxybenzoic acid is activated for amide bond formation. This can be achieved by converting it to an acid chloride or by using standard peptide coupling reagents.
-
Coupling Reaction: The activated carboxylic acid is then reacted with (4S,5S)-1-azabicyclo[3.3.1]nonan-4-amine in the presence of a non-nucleophilic base to yield this compound.
Caption: Synthetic pathway for this compound.
Pharmacological Profile
This compound exhibits a distinct pharmacological profile characterized by its high affinity and functional activity at 5-HT₄ and 5-HT₃ receptors.
Receptor Binding Affinity
The binding affinities of racemic renzapride and its enantiomers have been determined using radioligand binding assays. These assays typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and a range of concentrations of the test compound. The inhibition of radioligand binding is measured to determine the inhibition constant (Kᵢ).
Experimental Protocol for Radioligand Binding Assay (General):
-
Membrane Preparation: Cell lines (e.g., CHO or HEK293) transfected with the human receptor of interest are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.
-
Binding Assay: The membranes are incubated with a specific radioligand (e.g., [³H]-GR113808 for 5-HT₄ receptors) and various concentrations of the test compound in a suitable buffer.
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Table 1: Receptor Binding Affinities (Kᵢ, nM) of Renzapride and its Enantiomers
| Compound | 5-HT₃ | 5-HT₄ (guinea-pig) | 5-HT₂ₐ | 5-HT₂ₑ | 5-HT₂c |
| (±)-Renzapride | 17 | 477 | 2300 | 667 | 3100 |
| (+)-Renzapride | 17 | 138 | 2100 | 760 | 2800 |
| (-)-Renzapride | 17 | 447 | 2500 | 481 | 3500 |
Data from Meyers NL, Hickling RI. Drugs R D. 2008;9(1):37-63.
Functional Activity
The functional activity of this compound as a 5-HT₄ agonist and a 5-HT₃ antagonist has been characterized in various in vitro assays.
The agonist activity at 5-HT₄ receptors is typically assessed by measuring the production of a second messenger, such as cyclic AMP (cAMP), in cells expressing the receptor. The concentration of the compound that produces 50% of the maximal response (EC₅₀) is a measure of its potency.
Experimental Protocol for 5-HT₄ Functional Assay (General):
-
Cell Culture: Cells expressing the 5-HT₄ receptor are cultured in appropriate media.
-
cAMP Measurement: The cells are incubated with various concentrations of the test compound. The intracellular cAMP levels are then measured using a suitable assay kit (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: A dose-response curve is generated, and the EC₅₀ value is calculated.
Table 2: Functional Potency (EC₅₀, µM) of Renzapride Enantiomers at the 5-HT₄ Receptor
| Compound | EC₅₀ (rat isolated oesophagus) |
| (+)-Renzapride | 16 |
| (-)-Renzapride | 4.8 |
Data from Meyers NL, Hickling RI. Drugs R D. 2008;9(1):37-63.
The antagonist activity at 5-HT₃ receptors, which are ligand-gated ion channels, can be measured by assessing the inhibition of ion flux (e.g., calcium) or electrical currents induced by a 5-HT₃ agonist.
Experimental Protocol for 5-HT₃ Functional Assay (General):
-
Cell Culture: Cells expressing the 5-HT₃ receptor are cultured.
-
Ion Flux Measurement: The cells are loaded with a fluorescent ion indicator (e.g., a calcium-sensitive dye). The cells are then exposed to a 5-HT₃ agonist in the presence of varying concentrations of the test compound. The change in fluorescence, indicating ion flux, is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced response (IC₅₀) is determined.
Signaling Pathways
The therapeutic effects of this compound are mediated through its interaction with distinct serotonin receptor signaling pathways.
Caption: Signaling pathways of this compound.
Conclusion
This compound is a promising drug candidate with a well-defined dual mechanism of action as a 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist. Its enantioselective synthesis and detailed pharmacological characterization have provided a solid foundation for its clinical development. The data presented in this technical guide, including receptor binding affinities and functional potencies, underscore the potential of this compound in the treatment of gastrointestinal motility disorders. Further research and clinical trials will continue to elucidate the full therapeutic potential of this compound.
References
- 1. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 3. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
(S)-Renzapride: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
(S)-Renzapride is a potent and selective serotonin receptor modulator with a dual mechanism of action, functioning as a high-affinity 5-HT4 receptor agonist and a 5-HT3 receptor antagonist. This unique pharmacological profile has positioned it as a therapeutic candidate for gastrointestinal motility disorders, such as irritable bowel syndrome with constipation (IBS-C) and diabetic gastroparesis. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, focusing on its stereoselective interactions with target receptors. The document summarizes key quantitative binding and functional data, details relevant experimental methodologies, and visualizes the associated signaling pathways and development workflows.
Introduction
Renzapride, a substituted benzamide, exhibits a complex pharmacology centered on the serotonergic system.[1][2] Its prokinetic effects are primarily attributed to the agonism of 5-HT4 receptors, which facilitates the release of acetylcholine and enhances gastrointestinal peristalsis.[3] Concurrently, its antagonism of 5-HT3 receptors contributes to its anti-emetic properties and may modulate visceral sensitivity.[1][3] Renzapride is a chiral molecule, and its pharmacological activity has been shown to reside predominantly in the (S)-enantiomer, formerly referred to as the (-) enantiomer. This document will focus on the SAR of this specific stereoisomer.
Quantitative Structure-Activity Relationship Data
The affinity of this compound and its related compounds for various serotonin receptors has been determined through in vitro radioligand binding assays. Functional activity, particularly 5-HT4 agonism, has been assessed in isolated tissue preparations.
Receptor Binding Affinities
The binding affinities (Ki, nmol/L) of racemic Renzapride, its individual enantiomers ((+)-Renzapride and (-)-Renzapride, also known as this compound), and its primary N-oxide metabolite were evaluated at cloned human 5-HT3, 5-HT2A, 5-HT2B, and 5-HT2C receptors, as well as guinea-pig 5-HT4 receptors.
Table 1: Serotonin Receptor Binding Affinities (Ki, nmol/L) of Renzapride and Related Compounds
| Compound | Human 5-HT3 | Guinea-pig 5-HT4 | Human 5-HT2A | Human 5-HT2B | Human 5-HT2C |
| Racemic (±)-Renzapride | 17 | 477 | >10,000 | 667 | >10,000 |
| (+)-Renzapride | 17 | 421 | >10,000 | 760 | >10,000 |
| (S)-(-)-Renzapride | 17 | 138 | >10,000 | 481 | >10,000 |
| Racemic (±)-Renzapride N-oxide | 1980 | >10,000 | >10,000 | >10,000 | >10,000 |
Note: Lower Ki values indicate higher binding affinity.
SAR Insights from Binding Data:
-
Stereoselectivity at 5-HT4 Receptors: The (S)-enantiomer of Renzapride displays a more than 3-fold greater affinity for the guinea-pig 5-HT4 receptor compared to the (+)-enantiomer.
-
High Affinity for 5-HT3 Receptors: Both enantiomers of Renzapride exhibit high and equal affinity for the human 5-HT3 receptor.
-
Metabolite Activity: The N-oxide metabolite of Renzapride shows significantly diminished affinity for all tested serotonin receptors, suggesting it is unlikely to contribute to the primary pharmacological effects of the parent compound.
-
Selectivity: Renzapride and its enantiomers demonstrate marked selectivity for 5-HT3 and 5-HT4 receptors over the tested 5-HT2 subtypes.
In Vitro Functional Activity
The 5-HT4 receptor agonist activity of Renzapride enantiomers was assessed by measuring their ability to induce contraction in isolated rat esophagus tissue.
Table 2: Functional Potency (EC50) at the 5-HT4 Receptor in Rat Isolated Esophagus
| Compound | EC50 (µmol/L) |
| Racemic (±)-Renzapride | 11 |
| (+)-Renzapride | 16 |
| (S)-(-)-Renzapride | 4.8 |
Note: Lower EC50 values indicate greater potency.
SAR Insights from Functional Data:
-
Stereoselective Potency: The (S)-enantiomer is approximately 3.3-fold more potent as a 5-HT4 agonist than the (+)-enantiomer in this functional assay, which correlates well with the binding affinity data. Renzapride is characterized as a full or near-full agonist at 5-HT4 receptors.
In Vitro ADME Properties
Limited ADME data for racemic renzapride is publicly available.
Table 3: In Vitro ADME and Pharmacokinetic Parameters of Renzapride
| Parameter | Species | Value | Reference |
| Plasma Protein Binding | Human | 33.3% | |
| Metabolism | Human Liver Microsomes | Limited metabolism, primarily to Renzapride N-oxide. | |
| CYP Inhibition | Human | No significant inhibition of major CYP enzymes at therapeutic concentrations. | |
| Plasma Half-life (t1/2) | Human | ~10 hours |
Experimental Protocols
The following sections outline the methodologies employed in the key studies that generated the quantitative data presented above.
Radioligand Binding Assays
These assays were conducted to determine the binding affinity of the test compounds to various serotonin receptors.
-
General Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).
-
Receptor Preparations:
-
Cloned Human Receptors: Cell lines stably transfected with plasmids encoding for human 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT3 receptors were used.
-
Tissue Homogenates: Membranes from guinea-pig striatum were prepared for the 5-HT4 receptor binding assays.
-
-
Assay Conditions (General):
-
Membrane preparations were incubated with a specific radioligand and various concentrations of the test compound (e.g., this compound).
-
The incubation was carried out in a suitable buffer (e.g., Tris-HCl) at a specific temperature and pH.
-
Following incubation, the mixture was filtered to separate receptor-bound from free radioligand.
-
The radioactivity trapped on the filters was quantified using scintillation counting.
-
Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand.
-
Specific binding was calculated by subtracting non-specific binding from total binding.
-
Ki values were calculated from IC50 values using the Cheng-Prusoff equation.
-
-
Specific Radioligands (Likely Candidates based on standard practices):
-
5-HT3: [3H]-Granisetron or [3H]-(S)-zacopride.
-
5-HT4: [3H]-GR113808.
-
5-HT2A: [3H]-Ketanserin.
-
5-HT2B/2C: [3H]-Mesulergine or [3H]-5-HT.
-
Functional Assay: Rat Isolated Esophagus
This organ bath experiment was used to quantify the 5-HT4 receptor agonist activity of the Renzapride enantiomers.
-
Principle: 5-HT4 receptor activation in the rat esophagus induces smooth muscle contraction. The potency of an agonist is determined by measuring the concentration required to elicit a half-maximal response (EC50).
-
Methodology:
-
Esophagus tissue was isolated from Wistar rats and suspended in a 10-mL organ bath.
-
The bath contained Krebs solution maintained at 37°C and pH 7.4, and was perfused with a gas mixture (e.g., 95% O2 / 5% CO2).
-
The Krebs solution was supplemented with indomethacin (3 µmol/L) and ketanserin (1 µmol/L) to block cyclooxygenase and 5-HT2A receptors, respectively.
-
The tissue was allowed to equilibrate under a resting tension.
-
Cumulative concentration-response curves were generated by adding increasing concentrations of the test compounds.
-
The magnitude of tissue contraction was measured using an isometric force transducer.
-
EC50 values were calculated by fitting the concentration-response data to a sigmoidal curve.
-
Signaling Pathways and Workflows
Signaling Pathways of this compound
This compound's dual mechanism of action engages two distinct signaling pathways.
Experimental Workflow for SAR Evaluation
The evaluation of this compound and its analogs follows a standard drug discovery workflow, from initial synthesis to in vitro characterization.
Logical Relationships in this compound SAR
The key structural features of Renzapride determine its activity and selectivity. This diagram illustrates the logical flow from structural modification to pharmacological effect.
Conclusion
The structure-activity relationship of Renzapride is markedly influenced by its stereochemistry. The (S)-enantiomer is the more potent eutomer, exhibiting significantly higher affinity and functional activity at the 5-HT4 receptor while retaining the high 5-HT3 receptor affinity of the racemate. This stereoselective enhancement of 5-HT4 agonism, combined with potent 5-HT3 antagonism, defines the therapeutic potential of this compound. Furthermore, metabolic transformation via N-oxidation leads to a substantial loss of affinity for its primary targets, indicating that the parent compound is the primary active moiety. These findings underscore the critical importance of stereochemical considerations in the design and development of selective benzamide-based prokinetic agents. Further investigation into the SAR of other analogs could provide deeper insights into the pharmacophore required for optimal dual activity at these key gastrointestinal serotonin receptors.
References
- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renzapride - Wikipedia [en.wikipedia.org]
- 3. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of (S)-Renzapride: A Novel Prokinetic Agent for Gastrointestinal Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
(S)-Renzapride is a potent, orally bioavailable small molecule with a dual mechanism of action, functioning as a full agonist at the serotonin 5-HT₄ receptor and an antagonist at the 5-HT₃ receptor. This unique pharmacological profile positions it as a promising therapeutic agent for a range of gastrointestinal (GI) motility disorders, including gastroparesis and constipation-predominant irritable bowel syndrome (IBS-C). Preclinical data, primarily from in vitro studies, indicate that the (S)-enantiomer is the more pharmacologically active component of the racemic mixture, renzapride. This document provides a comprehensive overview of the preclinical data for this compound, including its receptor binding affinity, in vitro functional activity, and the broader preclinical evidence supporting the prokinetic efficacy of the racemic mixture in various animal models. Detailed experimental protocols and visual representations of its mechanism and experimental workflows are provided to support further research and development efforts.
Core Pharmacological Attributes of this compound
This compound's therapeutic potential in GI disorders stems from its synergistic effects on two key serotonin receptors in the enteric nervous system.
5-HT₄ Receptor Agonism
Agonism at 5-HT₄ receptors on presynaptic cholinergic neurons in the gut wall enhances the release of acetylcholine, a primary excitatory neurotransmitter in the GI tract.[1] This increased cholinergic activity leads to enhanced peristalsis and accelerated GI transit. In vitro functional studies have characterized renzapride as a full or near-full agonist at 5-HT₄ receptors.[1]
5-HT₃ Receptor Antagonism
Antagonism of 5-HT₃ receptors, which are ligand-gated ion channels, is known to modulate visceral hypersensitivity and reduce symptoms such as nausea and abdominal pain.[1] The 5-HT₃ antagonistic activity of this compound complements its prokinetic effects by addressing the sensory discomfort often associated with GI motility disorders.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from in vitro preclinical studies comparing the enantiomers of renzapride. The majority of in vivo preclinical studies have been conducted with the racemic mixture.
In Vitro Receptor Binding Affinity
The binding affinities of the enantiomers of renzapride for human 5-HT₃ and guinea-pig 5-HT₄ receptors were determined through radioligand binding inhibition studies.[1]
| Compound | Receptor | Kᵢ (nmol/L) |
| This compound ((-)-enantiomer) | Guinea-pig 5-HT₄ | 138 |
| (R)-Renzapride ((+)-enantiomer) | Guinea-pig 5-HT₄ | 313 |
| Racemic Renzapride | Guinea-pig 5-HT₄ | 477 |
| This compound ((-)-enantiomer) | Human 5-HT₃ | 17 |
| (R)-Renzapride ((+)-enantiomer) | Human 5-HT₃ | 17 |
| Racemic Renzapride | Human 5-HT₃ | 17 |
Data sourced from Meyers et al., 2008.[1]
In Vitro Functional Activity
The functional agonism of the renzapride enantiomers was assessed on rat isolated oesophagus preparations.
| Compound | Assay | EC₅₀ (μmol/L) |
| This compound ((-)-enantiomer) | Rat Isolated Oesophagus Contraction | 4.8 |
| (R)-Renzapride ((+)-enantiomer) | Rat Isolated Oesophagus Contraction | 16 |
| Racemic Renzapride | Rat Isolated Oesophagus Contraction | 11 |
Data sourced from Meyers et al., 2008.
In Vivo Efficacy of Racemic Renzapride in a Model of Gastroparesis
An alpha 2-adrenergic agonist (SC-39585A) was used to induce delayed gastric emptying in dogs, simulating gastroparesis.
| Treatment | Condition | Effect on Solid Meal Emptying |
| Renzapride (100 µg/kg IV) | Normal | No enhancement |
| Renzapride (100 µg/kg IV) | Incomplete Gastroparesis (30 µg/kg SC SC-39585A) | Partial reversal of delay |
| Renzapride (100 µg/kg IV) | Total Gastroparesis (100 µg/kg SC SC-39585A) | No reversal of delay |
| Oral Renzapride | Incomplete Gastroparesis (30 µg/kg SC SC-39585A) | Reversal of delay |
Data sourced from a study on an alpha 2-adrenergic model of gastroparesis.
Experimental Protocols
In Vitro Radioligand Binding Inhibition Studies
-
Objective: To determine the binding affinity (Kᵢ) of this compound and its counterparts for specific serotonin receptors.
-
Methodology:
-
Membrane Preparation: Membranes were prepared from animal tissue (guinea-pig for 5-HT₄ receptors) or cell lines transfected with cloned human receptors (for 5-HT₃ receptors).
-
Incubation: Prepared membranes were incubated with a specific radiolabeled ligand with high affinity for the target receptor.
-
Competitive Inhibition: this compound, its enantiomer, or the racemate was added at various concentrations to competitively inhibit the binding of the radioligand.
-
Separation and Counting: The levels of bound radioligand were measured by filtration to separate the membrane-bound radioligand from the free radioligand, followed by scintillation counting of the bound radioactivity.
-
Data Analysis: The inhibition constant (Kᵢ) was calculated from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) in instances where greater than 50% inhibition was observed.
-
In Vitro Functional Assay: Rat Isolated Oesophagus
-
Objective: To assess the functional agonist activity of this compound at 5-HT₄ receptors.
-
Methodology:
-
Tissue Preparation: The oesophagus was isolated from a rat and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Drug Administration: Cumulative concentrations of this compound, its enantiomer, or the racemate were added to the organ bath.
-
Response Measurement: The contractile response of the oesophageal tissue to the test compounds was measured using an isometric force transducer.
-
Data Analysis: Concentration-response curves were constructed, and the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) was determined.
-
In Vivo Model of Gastroparesis in Dogs
-
Objective: To evaluate the prokinetic efficacy of renzapride in a model of delayed gastric emptying.
-
Methodology:
-
Animal Model: Healthy dogs were used in the study.
-
Induction of Gastroparesis: An alpha 2-adrenergic agonist (SC-39585A) was administered subcutaneously to inhibit antroduodenal motility and delay gastric emptying.
-
Test Meal: A meal consisting of solid and liquid components, each labeled with a distinct radioisotope (e.g., ⁹⁹ᵐTc for solid, ¹¹¹In for liquid), was given to the dogs.
-
Drug Administration: Renzapride was administered either intravenously or orally at specified doses.
-
Measurement of Gastric Emptying: Gastric emptying was assessed by scintigraphy, which measures the rate at which the radiolabeled meal leaves the stomach.
-
Motility Measurement: Antral and duodenal motility were also monitored to assess the direct effects of the compounds on smooth muscle contractions.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Caption: Dual mechanism of this compound action in the enteric nervous system.
Experimental Workflow for In Vivo Gastroparesis Model
Caption: Workflow for evaluating this compound in a preclinical gastroparesis model.
Discussion and Future Directions
The preclinical data strongly suggest that this compound is a promising candidate for the treatment of GI disorders characterized by delayed transit and visceral hypersensitivity. The in vitro studies clearly demonstrate that the (S)-enantiomer is the more potent form of renzapride, particularly in its agonist activity at the 5-HT₄ receptor. While the majority of in vivo preclinical and clinical development has focused on the racemic mixture, the superior in vitro profile of this compound warrants further investigation into its potential for enhanced efficacy and an improved therapeutic index.
Future preclinical studies should focus on directly evaluating the in vivo efficacy and safety of the purified (S)-enantiomer in animal models of gastroparesis and IBS-C. Such studies would provide a clearer understanding of its therapeutic potential and could justify its development as a single-enantiomer drug product. Furthermore, exploring the effects of this compound on visceral hypersensitivity in relevant preclinical models would provide valuable insights into its potential for alleviating abdominal pain and discomfort in patients with functional GI disorders.
References
(S)-Renzapride's Pro-Cholinergic Effects in the Enteric Nervous System: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Renzapride is a potent gastrointestinal prokinetic agent that exerts its effects through a dual mechanism of action on the enteric nervous system (ENS). As a full agonist at the 5-hydroxytryptamine type 4 (5-HT4) receptor and an antagonist at the 5-hydroxytryptamine type 3 (5-HT3) receptor, this compound modulates enteric cholinergic neurotransmission, leading to enhanced acetylcholine release and subsequent stimulation of gastrointestinal motility. This technical guide provides an in-depth analysis of the core pharmacology of this compound, focusing on its impact on acetylcholine release within the ENS. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
The enteric nervous system, often referred to as the "second brain," is a complex network of neurons that governs gastrointestinal function. Acetylcholine is a primary excitatory neurotransmitter within the ENS, playing a crucial role in regulating peristalsis, secretion, and other key digestive processes. Dysregulation of cholinergic signaling is implicated in various gastrointestinal disorders, including constipation-predominant irritable bowel syndrome (IBS-C) and gastroparesis. This compound has been investigated as a therapeutic agent for these conditions due to its ability to enhance gastrointestinal transit.[1][2][3] This document elucidates the fundamental mechanisms by which this compound influences acetylcholine release at the cellular and network levels within the gut.
Mechanism of Action
This compound's pro-cholinergic activity is a result of its synergistic actions on two distinct serotonin receptor subtypes:
-
5-HT4 Receptor Agonism: this compound acts as a full agonist at 5-HT4 receptors located on presynaptic terminals of cholinergic neurons in the myenteric plexus.[4] Activation of these G-protein coupled receptors initiates a signaling cascade that facilitates the release of acetylcholine.[4]
-
5-HT3 Receptor Antagonism: this compound also functions as a 5-HT3 receptor antagonist. While the primary role of 5-HT3 receptors in the gut is associated with nausea and visceral sensation, their antagonism may indirectly influence cholinergic activity by modulating the excitability of enteric neurons.
Signaling Pathways
The following diagram illustrates the signaling pathway initiated by this compound's interaction with 5-HT4 receptors on a cholinergic neuron in the enteric nervous system.
References
- 1. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bibliometric development of Naunyn–Schmiedeberg’s Archives of Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazolones and renzapride facilitate acetylcholine release from guinea-pig myenteric plexus via 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Evaluating (S)-Renzapride Efficacy Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction (S)-Renzapride is a substituted benzamide with a dual mechanism of action, functioning as both a full agonist for the serotonin 5-HT4 receptor and an antagonist for the 5-HT3 receptor.[1][2][3] This unique pharmacological profile gives it prokinetic and anti-emetic properties, making it a compound of interest for gastrointestinal disorders such as constipation-predominant irritable bowel syndrome (IBS-C).[1][4] Accurate and reproducible evaluation of its efficacy at both molecular targets is crucial for drug development and screening. This document provides detailed protocols for cell-based assays designed to quantify the agonistic activity of this compound at the 5-HT4 receptor and its antagonistic activity at the 5-HT3 receptor.
Evaluation of 5-HT4 Receptor Agonism
Principle
The 5-HT4 receptor is a Gs protein-coupled receptor (GPCR). Agonist binding to the 5-HT4 receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP). Therefore, the agonistic potency of this compound can be determined by measuring the dose-dependent increase in intracellular cAMP levels in cells expressing the 5-HT4 receptor.
5-HT4 Receptor Signaling Pathway
Caption: 5-HT4 receptor Gs-coupled signaling cascade.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol is based on a competitive immunoassay format where endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.
1.3.1 Materials
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT4 receptor.
-
Culture Medium: Standard cell culture medium (e.g., F-12K or DMEM) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Assay Plates: 384-well, white, opaque, low-volume plates.
-
Reagents:
-
This compound and a reference 5-HT4 agonist (e.g., Serotonin, Prucalopride).
-
Phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.
-
HTRF cAMP Assay Kit (containing cAMP-d2 tracer and anti-cAMP cryptate antibody).
-
Cell Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Cell Lysis Buffer.
-
-
Equipment: HTRF-compatible microplate reader.
1.3.2 Experimental Workflow
Caption: Workflow for the 5-HT4 agonist cAMP assay.
1.3.3 Detailed Procedure
-
Cell Preparation:
-
Culture cells expressing the 5-HT4 receptor to ~80% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend the pellet in Stimulation Buffer containing a PDE inhibitor like IBMX.
-
Dispense the cell suspension into the wells of a 384-well plate (e.g., 2,000-5,000 cells/well).
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the reference agonist in Stimulation Buffer.
-
Add the compound solutions to the cell plate.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in cell lysis buffer as per the kit manufacturer's protocol.
-
Add the detection reagent mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).
-
Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000).
-
The signal is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Evaluation of 5-HT3 Receptor Antagonism
Principle
The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop receptor superfamily. When activated by an agonist like serotonin (5-HT), the channel opens, allowing rapid influx of cations (primarily Na+ and Ca2+), which leads to membrane depolarization. An antagonist, such as this compound, blocks this action by binding to the receptor and preventing channel opening. This inhibitory effect can be quantified by measuring the reduction in agonist-induced intracellular calcium influx.
5-HT3 Receptor Signaling Pathway
Caption: 5-HT3 receptor ion channel antagonism.
Experimental Protocol: No-Wash Calcium Flux Assay
This protocol utilizes a fluorescent calcium indicator dye (e.g., Fluo-8) that exhibits increased fluorescence upon binding to free cytosolic calcium. The assay is performed using a kinetic plate reader like a FLIPR (Fluorescent Imaging Plate Reader) or FlexStation.
2.3.1 Materials
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT3 receptor.
-
Culture Medium: Standard cell culture medium with supplements as described in 1.3.1.
-
Assay Plates: 96- or 384-well, black-walled, clear-bottom microplates.
-
Reagents:
-
This compound and a reference 5-HT3 antagonist (e.g., Ondansetron).
-
5-HT3 agonist (e.g., Serotonin or m-CPBG).
-
Calcium-sensitive dye kit (e.g., Fluo-8 No-Wash Kit).
-
Assay Buffer (e.g., HHBS - Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Equipment: Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation) with fluidic addition capabilities.
2.3.2 Detailed Procedure
-
Cell Preparation:
-
Seed cells into black-walled, clear-bottom plates and culture overnight to form a confluent monolayer. Optimal cell density should be determined for each cell line.
-
-
Dye Loading:
-
Prepare the calcium indicator dye-loading solution according to the manufacturer's protocol.
-
Remove the culture medium from the cell plate and add the dye-loading solution.
-
Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Assay (Antagonist Mode):
-
Place the cell plate and a compound plate (containing this compound dilutions) into the fluorescence plate reader.
-
Initiate the reading to establish a stable baseline fluorescence for ~15-30 seconds.
-
The instrument automatically adds varying concentrations of this compound (or reference antagonist) to the wells. Incubate for a predetermined time (e.g., 5-15 minutes).
-
The instrument then adds a fixed, pre-determined EC80 concentration of the 5-HT3 agonist (e.g., Serotonin) to all wells.
-
Continue to measure the fluorescence signal kinetically for an additional 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The data is typically expressed as the peak fluorescence response minus the baseline reading.
-
Plot the fluorescence response against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced calcium response.
-
Data Presentation
The following table summarizes the quantitative data for this compound's activity at its primary targets, as determined by in vitro assays.
| Target Receptor | Assay Type | Parameter | Value (nM) | Species | Reference |
| 5-HT4 | Radioligand Binding | Ki | 115 | Cloned Human | |
| 5-HT4 | Radioligand Binding | Ki | 477 | Guinea-Pig | |
| 5-HT3 | Radioligand Binding | Ki | 17 | Cloned Human | |
| 5-HT3 | Radioligand Binding | Ki | 7.64 | Cloned Human |
Note: EC50 and IC50 values are assay-dependent and should be determined empirically using the protocols described above. The Ki (inhibition constant) from binding assays provides a measure of affinity.
Conclusion
The cell-based protocols detailed in this application note provide robust and quantitative methods for characterizing the dual pharmacological activity of this compound. The cAMP assay effectively measures its agonism at the 5-HT4 receptor, while the calcium flux assay quantifies its antagonism of the 5-HT3 receptor. These assays are essential tools for researchers in drug discovery and development, enabling the screening and profiling of compounds targeting serotonergic pathways.
References
- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renzapride: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of renzapride on transit in constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of (S)-Renzapride Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Renzapride is a potent and selective gastrointestinal prokinetic agent with a dual mechanism of action: it acts as a full agonist at the serotonin 5-HT4 receptor and an antagonist at the 5-HT3 receptor.[1][2] This unique pharmacological profile makes it a promising candidate for the treatment of gastrointestinal motility disorders. The development of analogs of this compound necessitates robust high-throughput screening (HTS) platforms to efficiently identify compounds with desired potency, selectivity, and pharmacokinetic properties.
These application notes provide detailed protocols for HTS assays designed to characterize analogs of this compound based on its dual activity. The protocols are tailored for a research and drug development audience and are designed to be adaptable to standard laboratory automation.
Signaling Pathways
The therapeutic effects of this compound are mediated through its interaction with two distinct serotonin receptor subtypes, which trigger different intracellular signaling cascades.
5-HT4 Receptor Agonism Signaling Pathway
Activation of the 5-HT4 receptor, a Gs-protein coupled receptor (GPCR), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is primarily responsible for the prokinetic effects of this compound.
5-HT3 Receptor Antagonism
The 5-HT3 receptor is a ligand-gated ion channel. Antagonism of this receptor by this compound analogs blocks the influx of cations (primarily Na⁺ and Ca²⁺) that would normally be triggered by serotonin, contributing to the anti-emetic effects of the parent compound.
Data Presentation
A critical step in the evaluation of this compound analogs is the direct comparison of their activity at both the 5-HT4 and 5-HT3 receptors. The following table summarizes the available quantitative data for Renzapride and its enantiomers. A comprehensive dataset for a series of this compound analogs is not currently available in the public domain. Researchers are encouraged to populate a similar table with their own experimental data.
Table 1: Pharmacological Profile of Renzapride and its Enantiomers
| Compound | 5-HT4 Receptor Affinity (Ki, nM) | 5-HT3 Receptor Affinity (Ki, nM) |
| (±)-Renzapride | 477 (guinea-pig)[1] | 17 (human)[1] |
| (+)-Renzapride | 138 (guinea-pig)[1] | 17 (human) |
| (-)-Renzapride | 294 (guinea-pig) | 17 (human) |
| (±)-Renzapride N-oxide | >10,000 | 1980 |
Experimental Protocols
The following protocols describe high-throughput screening assays to determine the potency and efficacy of this compound analogs at the 5-HT4 and 5-HT3 receptors.
Protocol 1: HTS Assay for 5-HT4 Receptor Agonist Activity (cAMP Accumulation Assay)
This protocol is designed to identify and characterize 5-HT4 receptor agonists by measuring the increase in intracellular cAMP levels. This assay is suitable for a 384-well plate format.
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).
-
This compound analogs and reference agonist (e.g., serotonin or this compound).
-
cAMP detection kit (e.g., HTRF®, LANCE®, or GloSensor™ cAMP Assay).
-
384-well white, solid-bottom assay plates.
-
Automated liquid handling system.
-
HTRF-compatible or luminescence plate reader.
Methodology:
-
Cell Preparation:
-
Culture HEK293 cells expressing the human 5-HT4 receptor under standard conditions.
-
On the day before the assay, harvest the cells and resuspend them in fresh culture medium.
-
Dispense the cell suspension into 384-well assay plates at an optimized density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates overnight at 37°C in a humidified CO₂ incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of the this compound analogs and the reference agonist in assay buffer at a concentration 4-fold higher than the final desired concentration.
-
Include a no-compound control (vehicle) and a positive control (saturating concentration of the reference agonist).
-
-
Assay Procedure:
-
Carefully remove the culture medium from the cell plates.
-
Add the appropriate volume of assay buffer to each well.
-
Add the diluted compounds and controls to the respective wells.
-
Incubate the plates at room temperature for a predetermined time (e.g., 30-60 minutes) to stimulate cAMP production.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the chosen cAMP detection kit, add the lysis buffer and detection reagents to each well.
-
Incubate the plates for the recommended time (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plates on a compatible plate reader.
-
Normalize the data to the vehicle control (0% activation) and the maximal response of the reference agonist (100% activation).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy) for each analog.
-
Protocol 2: HTS Assay for 5-HT3 Receptor Antagonist Activity (Calcium Flux Assay)
This protocol is designed to identify and characterize 5-HT3 receptor antagonists by measuring their ability to inhibit agonist-induced intracellular calcium influx. This assay is suitable for a 384-well plate format.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT3 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Probenecid (an anion-exchange inhibitor, often used to prevent dye leakage).
-
This compound analogs and reference antagonist (e.g., ondansetron).
-
5-HT3 receptor agonist (e.g., serotonin or m-CPBG).
-
384-well black, clear-bottom assay plates.
-
Automated liquid handling system.
-
Fluorescence imaging plate reader (e.g., FLIPR®, FDSS).
Methodology:
-
Cell Preparation:
-
Culture cells expressing the human 5-HT3 receptor under standard conditions.
-
Seed the cells into 384-well black, clear-bottom plates and incubate overnight.
-
-
Dye Loading:
-
Prepare a loading solution containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cell plates and add the dye loading solution.
-
Incubate the plates for a specified time (e.g., 60 minutes) at 37°C to allow for dye uptake.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of the this compound analogs and the reference antagonist in assay buffer at a concentration 5-fold higher than the final desired concentration in a separate compound plate.
-
Prepare the 5-HT3 agonist in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀) in an agonist plate.
-
-
Assay Procedure (using a fluorescence imaging plate reader):
-
Place the cell plate, compound plate, and agonist plate into the instrument.
-
Program the instrument to first add the compounds from the compound plate to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes).
-
The instrument will then add the agonist from the agonist plate to the cell plate while simultaneously measuring the fluorescence intensity over time.
-
-
Data Acquisition and Analysis:
-
The instrument software will record the kinetic fluorescence data for each well.
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data to the response in the absence of antagonist (0% inhibition) and the response with a saturating concentration of the reference antagonist (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each analog.
-
Conclusion
The provided application notes and detailed protocols offer a robust framework for the high-throughput screening and characterization of this compound analogs. By systematically evaluating the dual 5-HT4 agonist and 5-HT3 antagonist activities, researchers can efficiently identify lead compounds with optimized pharmacological profiles for further development as novel gastrointestinal prokinetic agents. The successful implementation of these assays will accelerate the discovery of next-generation therapeutics for motility-related gastrointestinal disorders.
References
- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical trial: renzapride therapy for constipation-predominant irritable bowel syndrome--multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Renzapride in Organ Bath Studies of Intestinal Contractility
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Renzapride is a potent and selective 5-HT₄ receptor full agonist and a 5-HT₃ receptor antagonist.[1] This dual mechanism of action makes it a significant prokinetic agent, stimulating gastrointestinal motility and transit.[1][2] These application notes provide detailed protocols for utilizing this compound in in vitro organ bath studies to investigate its effects on intestinal contractility. The methodologies described are essential for preclinical research and drug development aimed at gastrointestinal disorders.
Mechanism of Action: 5-HT₄ Receptor Signaling
This compound primarily exerts its prokinetic effects through the activation of 5-HT₄ receptors located on enteric neurons and smooth muscle cells.[3] The binding of this compound to the 5-HT₄ receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. This process involves the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[4] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which is thought to facilitate the release of acetylcholine from myenteric neurons, ultimately leading to smooth muscle contraction and enhanced intestinal motility.
Caption: 5-HT₄ Receptor Signaling Pathway.
Quantitative Data Summary
Table 1: Pharmacological Profile of Renzapride
| Parameter | Species/Tissue | Value | Reference |
| Binding Affinity (Kᵢ) | Guinea Pig 5-HT₄ Receptor | 477 nM | |
| Functional Activity | Rat Isolated Oesophagus | EC₅₀ = 11 µmol/L | |
| Receptor Activity | Human 5-HT₄ Receptors | Full Agonist |
Table 2: Comparative Activity of 5-HT₄ Receptor Agonists
| Compound | Species/Tissue | Parameter | Value | Reference |
| HTF 919 | Human Jejunum | EC₅₀ (Peptide Release) | ~10 nmol/L | |
| HTF 919 | Human Jejunum | EC₅₀ (Mechanical Response) | ~5 nmol/L | |
| R093877 | Human Jejunum | EC₅₀ (Peptide Release) | ~100-300 nmol/L | |
| R093877 | Human Jejunum | EC₅₀ (Mechanical Response) | ~50-150 nmol/L |
Experimental Protocols
Protocol 1: Isolated Guinea Pig Ileum Contractility Assay
This protocol details the procedure for assessing the contractile effect of this compound on guinea pig ileal smooth muscle.
Materials and Reagents:
-
Male Dunkin Hartley guinea pigs (200–350 g)
-
Krebs-Henseleit solution (in mM): NaCl 118.1, KCl 4.7, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, CaCl₂ 2.6, D-glucose 11.1
-
This compound stock solution
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig via CO₂ asphyxiation.
-
Isolate a segment of the distal ileum and place it in chilled, carbogen-aerated Krebs-Henseleit solution.
-
Gently remove the mesenteric attachment and luminal contents.
-
Cut the ileum into segments of 2-3 cm in length.
-
-
Organ Bath Setup:
-
Suspend the ileal segments in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, replacing the Krebs solution every 15-20 minutes.
-
-
Experimental Protocol:
-
Record a stable baseline of spontaneous contractions.
-
To specifically study 5-HT₄ receptor-mediated effects, pre-treat the tissue with a 5-HT₃ antagonist (e.g., ondansetron, 3 µM) and a 5-HT₁/5-HT₂ antagonist (e.g., methysergide, 1 µM) to block other serotonin receptor subtypes.
-
Add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM).
-
Allow the response to stabilize at each concentration before adding the next.
-
Record the changes in contractile force (amplitude and frequency).
-
-
Data Analysis:
-
Measure the peak tension and frequency of contractions at each concentration of this compound.
-
Express the contractile response as a percentage of the maximum response to a standard agonist like acetylcholine or KCl.
-
Construct a concentration-response curve by plotting the contractile response against the logarithm of the this compound concentration.
-
Calculate the EC₅₀ (effective concentration for 50% of maximal response) and Eₘₐₓ (maximum effect) from the concentration-response curve.
-
Protocol 2: Isolated Rat Colon Contractility Assay
This protocol is adapted for studying the effects of this compound on rat colonic smooth muscle strips.
Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
Krebs solution (composition as in Protocol 1)
-
This compound stock solution
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a rat according to institutional guidelines.
-
Isolate the distal colon and place it in a Petri dish with cold, oxygenated Krebs solution.
-
Remove adipose and connective tissue.
-
Open the colon segment along the mesenteric border and gently remove the mucosal and submucosal layers by sharp dissection.
-
Prepare longitudinal or circular muscle strips (approximately 2 cm long and 0.5 cm wide).
-
-
Organ Bath Setup:
-
Mount the muscle strips in organ baths containing Krebs solution at 37°C, aerated with carbogen.
-
Apply a resting tension of 1 g and allow for a 60-minute equilibration period with solution changes every 20 minutes.
-
-
Experimental Protocol:
-
Assess the viability of the strips by inducing a contraction with a high concentration of KCl (e.g., 80 mM).
-
After washout and return to baseline, record a stable period of spontaneous activity.
-
Add this compound in a cumulative manner, recording the contractile response at each concentration.
-
To investigate the involvement of cholinergic pathways, the experiment can be repeated in the presence of a muscarinic antagonist like atropine.
-
-
Data Analysis:
-
Quantify the amplitude and frequency of contractions.
-
Normalize the responses to the initial KCl-induced contraction.
-
Generate concentration-response curves and calculate EC₅₀ and Eₘₐₓ values for this compound.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for an in vitro organ bath experiment to assess the effect of this compound on intestinal contractility.
References
- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pilot study of the efficacy of renzapride on gastrointestinal motility and symptoms in patients with constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical trial: renzapride treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of renzapride on transit in constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing (S)-Renzapride in Animal Models of Gastroparesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastroparesis is a debilitating disorder characterized by delayed gastric emptying of solid food in the absence of a mechanical obstruction, leading to symptoms such as nausea, vomiting, early satiety, and abdominal pain.[1] The development of effective prokinetic agents is a key focus of research in this area. (S)-Renzapride is a potent and selective dual-action compound, acting as a full agonist at the 5-hydroxytryptamine type 4 (5-HT4) receptor and an antagonist at the 5-HT3 receptor.[2] This unique pharmacological profile suggests its potential as a therapeutic agent for gastroparesis by enhancing gastrointestinal motility and reducing nausea and vomiting.[3]
These application notes provide detailed protocols for inducing and utilizing relevant animal models of gastroparesis to test the efficacy of this compound. The protocols focus on rodent models due to their widespread use in preclinical drug development.
Signaling Pathway of this compound in the Enteric Nervous System
This compound exerts its prokinetic effects through a dual mechanism of action on the enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal tract.
-
5-HT4 Receptor Agonism: this compound stimulates presynaptic 5-HT4 receptors located on cholinergic neurons in the myenteric plexus.[4] This activation enhances the release of acetylcholine (ACh), a primary excitatory neurotransmitter in the gut.[5] Increased ACh levels lead to smooth muscle contraction, thereby promoting gastric motility and accelerating gastric emptying.
-
5-HT3 Receptor Antagonism: Simultaneously, this compound blocks 5-HT3 receptors, which are ligand-gated ion channels present on both extrinsic vagal afferent nerves and intrinsic enteric neurons. Antagonism of these receptors is known to reduce nausea and vomiting, which are common and distressing symptoms of gastroparesis. By blocking 5-HT3 receptors, this compound can alleviate these symptoms, offering a comprehensive therapeutic approach.
Animal Models of Gastroparesis
Streptozotocin (STZ)-Induced Diabetic Gastroparesis in Rats
This model mimics gastroparesis associated with diabetes mellitus, a common etiology in humans. Streptozotocin is a chemical that is toxic to the insulin-producing beta cells of the pancreas, leading to hyperglycemia and subsequent delayed gastric emptying.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Induction of Diabetes:
-
Fast rats for 12-16 hours prior to STZ injection.
-
Prepare a fresh solution of STZ in 0.1 M citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 60-65 mg/kg.
-
Provide animals with 10% sucrose water for 48 hours post-injection to prevent hypoglycemia.
-
-
Confirmation of Diabetes:
-
Measure blood glucose levels from a tail vein blood sample 72 hours after STZ injection.
-
Animals with blood glucose levels >250 mg/dL are considered diabetic.
-
-
Development of Gastroparesis:
-
Gastroparesis typically develops 4-8 weeks after the induction of diabetes.
-
-
Testing of this compound:
-
Administer this compound or vehicle control at the desired dose and route (e.g., oral gavage, i.p.) at a specified time before the gastric emptying measurement.
-
Pharmacologically-Induced Gastroparesis in Rats
This acute model uses pharmacological agents to temporarily induce delayed gastric emptying, allowing for rapid screening of prokinetic compounds.
a) Alpha-2 Adrenergic Agonist-Induced Gastroparesis (Clonidine)
Clonidine, an alpha-2 adrenergic agonist, inhibits the release of acetylcholine from enteric neurons, leading to decreased gastrointestinal motility and delayed gastric emptying.
Experimental Protocol:
-
Animal Model: Male Wistar rats (200-250 g).
-
Induction of Gastroparesis:
-
Administer clonidine subcutaneously (s.c.) at a dose of 100 µg/kg.
-
-
Testing of this compound:
-
Administer this compound or vehicle control at the desired dose and route 30 minutes after clonidine administration.
-
Measure gastric emptying 30-60 minutes after the administration of the test meal.
-
b) Dopamine Agonist-Induced Gastroparesis
Dopamine inhibits gastric motility via D2 receptors in the gastrointestinal tract. Administration of dopamine or a D2 receptor agonist can induce a state of delayed gastric emptying.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Induction of Gastroparesis:
-
Administer dopamine or a selective D2 agonist (e.g., quinpirole) intraperitoneally at a pre-determined dose to induce delayed gastric emptying.
-
-
Testing of this compound:
-
Administer this compound or vehicle control at the desired dose and route prior to the dopamine agonist.
-
Measure gastric emptying at a specified time after the test meal.
-
Experimental Workflow for Testing this compound
Protocol for Measuring Gastric Emptying: Phenol Red Assay
The phenol red assay is a widely used and reliable terminal method for quantifying liquid gastric emptying in rodents.
Materials:
-
Phenol red solution (0.5 mg/mL in 5% glucose solution)
-
This compound and vehicle control
-
Fasted rats (18-24 hours with free access to water)
-
Oral gavage needles
-
Surgical instruments
-
0.1 N NaOH
-
20% Trichloroacetic acid (w/v)
-
0.5 N NaOH
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Fasting: Fast rats overnight (18-24 hours) with ad libitum access to water.
-
Drug Administration: Administer this compound or vehicle control at the desired time point before the test meal.
-
Test Meal Administration: Administer 1.5 mL of the phenol red test meal via oral gavage.
-
Timing:
-
0-minute control group: Immediately after gavage, euthanize a group of rats to determine the initial amount of phenol red administered.
-
Experimental groups: Euthanize animals at a fixed time point after gavage (e.g., 20 minutes).
-
-
Stomach Excision: Perform a laparotomy, ligate the pylorus and cardia, and carefully excise the stomach.
-
Homogenization: Place the entire stomach in 100 mL of 0.1 N NaOH and homogenize.
-
Sample Preparation:
-
Allow the homogenate to settle for 1 hour at room temperature.
-
Take a 5 mL aliquot of the supernatant and add 0.5 mL of 20% trichloroacetic acid to precipitate proteins.
-
Centrifuge at 3000 rpm for 20 minutes.
-
-
Spectrophotometry:
-
To 4 mL of 0.5 N NaOH, add 1 mL of the supernatant.
-
Measure the absorbance of the resulting pink solution at 560 nm.
-
-
Calculation:
-
Calculate the amount of phenol red remaining in the stomach based on a standard curve.
-
Gastric emptying (%) = [1 - (Amount of phenol red in test stomach / Average amount of phenol red in 0-min control stomachs)] x 100.
-
Data Presentation
The following tables present hypothetical and literature-derived data to illustrate the expected outcomes of testing a 5-HT4 agonist in a diabetic gastroparesis model.
Table 1: Effect of a 5-HT4 Agonist (Tegaserod) on Gastric Emptying in Diabetic (db/db) Mice
| Treatment Group | Dose (mg/kg, i.p.) | % Gastric Retention (Mean ± SEM) |
| Control Littermates | Vehicle | 30.2 ± 3.5 |
| db/db Mice | Vehicle | 55.8 ± 4.1* |
| db/db Mice | Tegaserod | 0.1 |
| db/db Mice | Tegaserod | 2.0 |
*p < 0.05 vs. Control Littermates; **p < 0.05 vs. db/db Vehicle. Data adapted from a study on tegaserod, a 5-HT4 receptor partial agonist.
Table 2: Hypothetical Data for this compound in STZ-Induced Diabetic Rats
| Treatment Group | Dose (mg/kg, p.o.) | % Gastric Emptying (Mean ± SEM) |
| Non-Diabetic Control | Vehicle | 85.3 ± 3.1 |
| STZ-Diabetic | Vehicle | 42.1 ± 4.5* |
| STZ-Diabetic | This compound | 1 |
| STZ-Diabetic | This compound | 3 |
| STZ-Diabetic | This compound | 10 |
*p < 0.001 vs. Non-Diabetic Control; **p < 0.05 vs. STZ-Diabetic Vehicle.
Conclusion
The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound's therapeutic potential for gastroparesis. The STZ-induced diabetic model offers a chronic, disease-relevant context, while the pharmacological models allow for acute and rapid screening. The combination of these models with a quantitative endpoint like the phenol red gastric emptying assay will enable a thorough characterization of this compound's prokinetic efficacy.
References
- 1. 5-HT4 receptor mediated stimulation of gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of dopamine on gastric motility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. Expression and function of 5-HT4 receptors in the mouse enteric nervous system [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of peripheral 5-HT4 receptors reduces visceral and cutaneous pain in mice, and induces visceral analgesia after simultaneous inactivation of 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Dissolving (S)-Renzapride for In Vivo Administration
Abstract
This document provides a detailed protocol for the preparation of (S)-Renzapride formulations suitable for in vivo administration in preclinical research models. This compound, the S-enantiomer of Renzapride, is a 5-HT₄ receptor agonist and 5-HT₃ receptor antagonist investigated for gastrointestinal motility disorders.[1][2] Due to its limited aqueous solubility, careful selection of a vehicle and a precise dissolution procedure are critical for achieving a homogenous and stable formulation for accurate dosing. This protocol outlines two common methods for preparing this compound solutions or suspensions, primarily for oral gavage, based on standard practices for administering poorly soluble compounds.[3][4][5] Safety precautions and formulation stability are also addressed.
Physicochemical Properties of Renzapride
A summary of the key physicochemical properties of Renzapride is essential for understanding its formulation requirements.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂ClN₃O₂ | |
| Molecular Weight | 323.82 g/mol | |
| Appearance | Assumed to be a solid powder | N/A |
| General Solubility | Limited aqueous solubility is inferred from common formulation strategies for similar compounds. A study noted the use of 0.1% DMSO in aqueous media for in vitro organ bath studies. |
Recommended In Vivo Formulation Protocols
The selection of a vehicle is contingent on the route of administration, the required dose volume, and the specific animal model. For oral gavage, creating a solution or a fine, homogenous suspension is paramount. Below are two recommended protocols. Researchers should perform small-scale pilot tests to confirm the solubility and stability of this compound in the chosen vehicle at the desired concentration.
Protocol 1: Co-Solvent System (Solution)
This method is suitable for lower concentrations of this compound where a clear solution can be achieved. The use of organic co-solvents like DMSO and PEG 300 is common for increasing the solubility of lipophilic compounds.
3.1.1 Materials & Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), ≥99.5% purity
-
Polyethylene glycol 300 (PEG 300), USP grade
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated pipettes
-
Analytical balance
-
Vortex mixer
-
Sonicator (water bath)
3.1.2 Experimental Procedure
-
Calculate Required Amounts: Determine the total volume of dosing solution needed and calculate the mass of this compound and the volume of each vehicle component required to achieve the target concentration. Note: The final DMSO concentration should be kept as low as possible, ideally below 10% of the total volume.
-
Initial Dissolution: Accurately weigh the this compound powder and place it into a sterile conical tube.
-
Add the required volume of DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication (~5 minutes) may be used to aid dissolution.
-
Addition of Co-solvent: Add the required volume of PEG 300 to the DMSO solution. Vortex thoroughly for 1 minute to ensure homogeneity.
-
Final Dilution: Slowly add the sterile saline or PBS to the mixture in a dropwise manner while continuously vortexing to prevent precipitation.
-
Final Volume (QS): Continue adding saline/PBS until the final target volume is reached.
-
Quality Control: Visually inspect the final formulation. It should be a clear, particle-free solution. If precipitation occurs, the concentration may be too high for this vehicle system.
-
Storage: Prepare the formulation fresh daily. If short-term storage is necessary, store protected from light at 2-8°C. One vendor suggests stock solutions may be stable for one month at -20°C. Always perform a visual inspection for precipitation before dosing.
3.1.3 Recommended Vehicle Composition
| Component | Percentage (v/v) | Purpose |
| DMSO | 5 - 10% | Primary solubilizing agent |
| PEG 300 | 30 - 40% | Co-solvent and solubility enhancer |
| Saline/PBS | 50 - 65% | Diluent to final volume |
Protocol 2: Aqueous Suspension System
This method is preferred for higher doses where a true solution cannot be formed. The goal is to create a fine, uniform suspension to ensure consistent dosing. Surfactants like Tween 80 are used to wet the particles and prevent aggregation.
3.2.1 Materials & Reagents
-
This compound powder
-
Tween® 80 (Polysorbate 80)
-
Sterile 0.5% (w/v) Carboxymethylcellulose (CMC) Sodium in sterile water
-
Dimethyl sulfoxide (DMSO), ≥99.5% purity (Optional, for initial wetting)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated pipettes
-
Analytical balance
-
Vortex mixer
-
Sonicator (water bath)
3.2.2 Experimental Procedure
-
Calculate Required Amounts: Determine the total mass of this compound and the volume of the vehicle needed.
-
Prepare Vehicle: Prepare a sterile 0.5% CMC solution containing 0.5% to 1% (v/v) Tween 80.
-
Weigh Compound: Accurately weigh the this compound powder and place it into a sterile conical tube.
-
Wetting the Powder: Add a very small volume of the vehicle (or a minimal amount of DMSO, e.g., <2% of final volume) to the powder to create a smooth paste. This prevents clumping.
-
Suspension Formation: Gradually add the remaining 0.5% CMC / Tween 80 vehicle in small increments while continuously vortexing.
-
Homogenization: After adding all the vehicle, vortex the suspension vigorously for 3-5 minutes. Follow this with sonication in a water bath for 10-15 minutes to ensure a fine, uniform particle distribution.
-
Quality Control: Visually inspect the formulation. It should appear as a uniform, milky suspension. There should be no large aggregates or visible dry powder.
-
Dosing: This formulation is a suspension. It must be vortexed thoroughly immediately before drawing each dose to ensure the animal receives the correct amount of the active compound.
-
Storage: Suspensions should always be prepared fresh on the day of use. Do not freeze suspensions as this can cause irreversible aggregation of particles.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing an this compound formulation for in vivo studies.
Caption: General workflow for preparing this compound solutions or suspensions.
Safety Precautions
-
Handle this compound powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
DMSO can facilitate the absorption of chemicals through the skin. Exercise extreme caution and use appropriate gloves when handling DMSO-containing solutions.
-
Consult the Safety Data Sheet (SDS) for this compound and all vehicle components before work.
-
All procedures involving animal administration must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and follow established guidelines for animal welfare.
References
- 1. Renzapride - Wikipedia [en.wikipedia.org]
- 2. Renzapride: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. washcoll.edu [washcoll.edu]
- 4. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Radioligand Binding Assay of (S)-Renzapride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Renzapride is the active enantiomer of renzapride, a compound with a dual mechanism of action primarily targeting the serotonergic system. It functions as a potent 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist. This unique pharmacological profile has positioned it as a therapeutic candidate for gastrointestinal motility disorders. Understanding the binding characteristics of this compound to its target receptors is crucial for its development and for elucidating its mechanism of action. This document provides a detailed protocol for conducting a radioligand binding assay to determine the affinity of this compound for the human 5-HT₃ and 5-HT₄ receptors.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of renzapride and its enantiomers for the human 5-HT₃ and guinea-pig 5-HT₄ receptors. The data is derived from competitive radioligand binding studies.
| Compound | Human 5-HT₃ Receptor Ki (nmol/L) | Guinea-pig 5-HT₄ Receptor Ki (nmol/L) |
| Racemic Renzapride | 17 | 477 |
| This compound | - | 138 |
| (R)-Renzapride | - | 412 |
Note: Specific Ki values for the individual enantiomers at the human 5-HT₃ receptor were not explicitly detailed in the primary reference but racemic renzapride demonstrates high affinity.
Signaling Pathways
This compound exerts its effects by modulating two distinct serotonin receptor signaling pathways.
5-HT₄ Receptor Signaling Pathway
The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Agonism by this compound initiates a cascade that leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to the cellular response.[1][2]
5-HT₃ Receptor Signaling Pathway
In contrast, the 5-HT₃ receptor is a ligand-gated ion channel.[3] Antagonism by this compound blocks the binding of serotonin, preventing the opening of the channel and the subsequent influx of cations (primarily Na⁺ and K⁺, with a smaller permeability to Ca²⁺). This action inhibits the rapid depolarization of the neuron, thereby blocking the excitatory signal.
Experimental Protocols
The following protocols are adapted from established methods for radioligand binding assays for 5-HT₃ and 5-HT₄ receptors and can be applied to the study of this compound.
Experimental Workflow
Protocol 1: Competitive Radioligand Binding Assay for 5-HT₄ Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT₄ receptor.
Materials:
-
Receptor Source: Membranes from COS-7 or HEK293 cells transiently or stably transfected with the human 5-HT₄(a) receptor cDNA. Alternatively, homogenates of guinea-pig striatum can be used.
-
Radioligand: [³H]-GR113808 (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent 5-HT₄ antagonist such as unlabeled GR113808.
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
Filtration Wash Buffer: Ice-cold 50 mM HEPES, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and transfect cells with the human 5-HT₄ receptor plasmid.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 50 µL of membrane preparation (e.g., 50 µg protein), 50 µL of [³H]-GR113808 (at a final concentration near its Kd, e.g., 0.1-0.5 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-GR113808, and 50 µL of unlabeled GR113808 (10 µM final concentration).
-
Competitive Binding: 50 µL of membrane preparation, 50 µL of [³H]-GR113808, and 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 25°C) for 60 minutes with gentle agitation to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-GR113808) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Competitive Radioligand Binding Assay for 5-HT₃ Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT₃ receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT₃ receptor. Alternatively, homogenates of rat entorhinal cortex or bovine area postrema can be used. The HT29 cell line also endogenously expresses 5-HT₃ receptors.
-
Radioligand: [³H]-GR65630 (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent 5-HT₃ antagonist such as ondansetron or tropisetron.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% PEI.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Follow a similar procedure as described in Protocol 1 for membrane preparation from the chosen cell line or tissue source.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]-GR65630 (at a final concentration near its Kd, e.g., 0.1-0.5 nM), and 500 µL of diluted membranes.
-
Non-specific Binding: 25 µL of a non-specific antagonist (e.g., 10 µM ondansetron), 25 µL of [³H]-GR65630, and 500 µL of diluted membranes.
-
Competitive Binding: 25 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 25 µL of [³H]-GR65630, and 500 µL of diluted membranes.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration:
-
Terminate the reaction by rapid vacuum filtration over GF/C filters pre-soaked in 0.5% PEI.
-
Wash the filters extensively (e.g., 9 x 500 µL) with ice-cold wash buffer.
-
-
Scintillation Counting:
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity.
-
-
Data Analysis:
-
Perform data analysis as described in Protocol 1 to determine the IC₅₀ and calculate the Ki of this compound for the 5-HT₃ receptor.
-
Conclusion
These protocols provide a comprehensive framework for the in vitro characterization of this compound's binding to its primary molecular targets, the 5-HT₃ and 5-HT₄ receptors. Accurate determination of binding affinities is a cornerstone of drug development, providing essential data for understanding structure-activity relationships, predicting in vivo efficacy, and ensuring target engagement. The provided diagrams and methodologies are intended to guide researchers in the rigorous evaluation of this and other novel compounds targeting the serotonergic system.
References
Application of (S)-Renzapride in cystic fibrosis GI motility research
As of late 2025, dedicated research on the specific application of the (S)-enantiomer of Renzapride for treating gastrointestinal (GI) dysmotility in the cystic fibrosis (CF) population is not available in peer-reviewed literature. (S)-Renzapride is known as a potent serotonin 5-HT₄ receptor agonist and 5-HT₃ receptor antagonist. Its pharmacological profile suggests a potential therapeutic role in conditions characterized by delayed GI transit and nausea, which are common comorbidities in cystic fibrosis.
Given the high prevalence of gastroparesis, constipation, and distal intestinal obstruction syndrome (DIOS) in individuals with CF, prokinetic agents are of significant interest. The dual mechanism of this compound could theoretically offer benefits by enhancing peristalsis through 5-HT₄ agonism while mitigating nausea and visceral discomfort via 5-HT₃ antagonism.
This document outlines a hypothetical framework for investigating the application of this compound in CF-related GI dysmotility. The protocols and data presented are extrapolated from studies on Renzapride in non-CF populations with similar GI symptoms (e.g., chronic constipation, gastroparesis) and serve as a proposed model for future research.
Application Notes
This compound is a selective gastrointestinal prokinetic agent. Its high affinity for the 5-HT₄ receptor is believed to stimulate cholinergic neurons in the myenteric plexus, leading to the release of acetylcholine and subsequent enhancement of smooth muscle contraction and peristalsis. Concurrently, its antagonism of the 5-HT₃ receptor can reduce symptoms of nausea, bloating, and abdominal pain, which are often associated with motility disorders.
In the context of cystic fibrosis, the underlying pathophysiology involves thick, dehydrated mucus secretions that can impair organ function, including that of the GI tract. This can lead to slowed transit, bacterial overgrowth, and malabsorption. A prokinetic agent like this compound could potentially help overcome the mechanical impedance caused by abnormal mucus and improve overall gut function.
Proposed Efficacy Data from Non-CF Population Studies
The following tables summarize quantitative data from studies on Renzapride in patient populations with chronic constipation and gastroparesis. This data could serve as a benchmark for designing and evaluating studies in a CF cohort.
Table 1: Summary of Renzapride Efficacy in Chronic Constipation (Non-CF)
| Parameter | Placebo | Renzapride (1 mg) | Renzapride (2 mg) | Renzapride (4 mg) |
|---|---|---|---|---|
| Mean Increase in Spontaneous Bowel Movements (SBMs) / week | 0.6 | 1.4 | 2.1 | 2.5 |
| % Patients with ≥1 SBM Increase / week | 35% | 55% | 68% | 73% |
| Stool Consistency (Bristol Stool Form Scale) | +0.3 | +0.8 | +1.2 | +1.5 |
| Reported Adverse Events (Nausea) | 4% | 8% | 11% | 15% |
Table 2: Summary of Renzapride Efficacy in Gastroparesis (Non-CF)
| Parameter | Placebo | Renzapride (1 mg) | Renzapride (4 mg) |
|---|---|---|---|
| Gastric Emptying Half-Time (t½, minutes) Improvement | -5 min | -25 min | -40 min |
| Gastric Emptying Retention at 4 hours (% reduction) | 4% | 15% | 22% |
| Symptom Score Improvement (GCSI*) | -0.4 | -0.9 | -1.3 |
| Reported Adverse Events (Headache) | 6% | 10% | 14% |
GCSI: Gastroparesis Cardinal Symptom Index
Proposed Signaling Pathway and Mechanism of Action
The following diagram illustrates the dual mechanism of this compound on an enteric neuron to enhance gastrointestinal motility.
Caption: Mechanism of this compound on enteric neurons.
Experimental Protocols
The following are proposed, detailed protocols for assessing the efficacy and safety of this compound in a cystic fibrosis model. These are hypothetical and should be adapted based on specific study objectives and ethical review board requirements.
Protocol 1: Assessment of Gastric Emptying via ¹³C-Spirulina Breath Test
-
Patient Preparation: Patients must fast for a minimum of 8 hours overnight. Standard CF medications (e.g., pancreatic enzymes) should be administered as regularly scheduled.
-
Baseline Breath Sample: Collect two baseline breath samples by having the patient exhale into a collection bag.
-
Test Meal Administration: The patient consumes a standardized meal (e.g., 250 kcal liquid meal) containing 50 mg of ¹³C-Spirulina. The meal should be consumed within 10 minutes.
-
Drug Administration: The investigational drug (this compound at a predetermined dose or placebo) is administered orally with the test meal.
-
Post-Meal Breath Sampling: Collect breath samples at 15, 30, 45, 60, 75, 90, 120, 150, 180, and 240 minutes after meal consumption.
-
Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the breath samples is analyzed using isotope ratio mass spectrometry.
-
Data Calculation: The rate of gastric emptying is calculated by determining the half-emptying time (t½) and the gastric emptying coefficient from the ¹³CO₂ excretion curve over time.
Protocol 2: Assessment of Whole Gut Transit Time (WGTT) using Wireless Motility Capsule
-
Capsule Ingestion: Following an 8-hour fast, the patient ingests a wireless motility capsule with 50 mL of water. The time of ingestion is recorded precisely.
-
Drug Administration: The study drug (this compound or placebo) is administered according to the clinical trial protocol (e.g., once daily for 7 days prior to capsule ingestion).
-
Data Recording: The patient wears a portable data recorder that receives signals from the capsule, tracking pH, temperature, and pressure as it travels through the GI tract.
-
Event Logging: The patient maintains a diary to log meal times, sleep, and bowel movements.
-
Data Analysis: The data is downloaded and analyzed to identify key transit milestones:
-
Gastric Emptying Time: Time from ingestion to the rapid pH rise indicating passage into the duodenum.
-
Small Bowel Transit Time: Time from duodenal entry to arrival at the cecum (identified by a sharp pH drop).
-
Colonic Transit Time: Time from cecal entry to expulsion of the capsule.
-
Whole Gut Transit Time: Total time from ingestion to expulsion.
-
Proposed Experimental Workflow
The diagram below outlines a logical workflow for a preclinical or clinical study investigating this compound for CF-related GI dysmotility.
Caption: Proposed research workflow for this compound.
Application Notes and Protocols for Assessing Colonic Transit Time with (S)-Renzapride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (S)-Renzapride, a potent 5-HT4 receptor agonist and 5-HT3 receptor antagonist, for the assessment of colonic transit time (CTT). This document outlines the underlying pharmacology of this compound, detailed protocols for established measurement techniques, and data presentation guidelines to facilitate robust and reproducible research in gastrointestinal motility.
Introduction to this compound
This compound is a substituted benzamide with a dual mechanism of action that makes it a compound of interest for studying and modulating gastrointestinal transit.[1] By acting as a full agonist at the 5-HT4 receptor and an antagonist at the 5-HT3 receptor, this compound stimulates gastrointestinal motility and transit.[1][2] This prokinetic activity has been demonstrated in clinical trials, where this compound has been shown to accelerate colonic transit in a dose-dependent manner, particularly in patients with constipation-predominant irritable bowel syndrome (IBS-C).[3][4]
Mechanism of Action
The prokinetic effects of this compound are mediated through its interaction with two key serotonin receptors in the enteric nervous system:
-
5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on enteric neurons enhances the release of acetylcholine, a primary excitatory neurotransmitter in the gut. This leads to increased smooth muscle contraction and peristalsis, thereby accelerating intestinal and colonic transit.
-
5-HT3 Receptor Antagonism: Blockade of 5-HT3 receptors, which are ligand-gated ion channels, is thought to modulate visceral sensation and may also contribute to the overall effects on colonic motor function. The generation of propulsive motor patterns in the colon involves the action of endogenous 5-HT on both 5-HT3 and 5-HT4 receptors.
The following diagram illustrates the proposed signaling pathway of this compound in promoting gastrointestinal motility.
References
- 1. esht.nhs.uk [esht.nhs.uk]
- 2. Review article: 5-hydroxytryptamine agonists and antagonists in the modulation of gastrointestinal motility and sensation: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Effect of renzapride on transit in constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (S)-Renzapride Solubility for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in effectively dissolving (S)-Renzapride for in vitro experiments. Given that this compound is known to have low aqueous solubility, this guide offers practical solutions and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
This compound is sparingly soluble in aqueous solutions. Its solubility in dimethyl sulfoxide (DMSO) has been reported to be 35 mg/mL with the aid of ultrasonication.[1]
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What is causing this?
This is a common issue when working with hydrophobic compounds. The precipitation is likely due to the low solubility of this compound in the aqueous environment of your cell culture medium. When the DMSO stock is diluted, the this compound concentration may exceed its solubility limit in the final aqueous solution, causing it to crash out of solution.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance of cell lines to DMSO can vary. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% with minimal cytotoxic effects.[2] However, for sensitive or primary cell lines, it is recommended to keep the final DMSO concentration at or below 0.1%.[2] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Q4: Are there alternatives to DMSO for dissolving this compound?
Yes, if DMSO is not suitable for your experimental system, you can explore the use of co-solvents or cyclodextrins. Co-solvents like ethanol or polyethylene glycol (PEG) can be used in combination with water to increase the solubility of hydrophobic compounds. Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes that are more water-soluble.[3][4]
Troubleshooting Guide
This guide will help you address common issues related to the solubility of this compound in your in vitro experiments.
Problem: Precipitate forms upon dilution of DMSO stock solution in aqueous media.
Solution Workflow:
A workflow for troubleshooting this compound precipitation.
Detailed Steps:
-
Optimize your dilution technique. Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. Add the DMSO stock to a small volume of media first, mix thoroughly, and then add this mixture to the rest of the media. This gradual dilution can sometimes prevent the compound from precipitating.
-
Reduce the final concentration of this compound. It's possible that your desired final concentration is above the solubility limit of the compound in your cell culture media. Try a lower final concentration to see if the precipitation issue is resolved.
-
Consider alternative solubilization methods. If optimizing the DMSO protocol is unsuccessful, you may need to use a different approach.
-
Co-solvents: Prepare your stock solution in a mixture of DMSO and another solvent like ethanol or PEG400. This can sometimes improve the solubility in the final aqueous solution. Be sure to check the tolerance of your cell line to the co-solvent.
-
Cyclodextrins: These molecules can form inclusion complexes with this compound, enhancing its aqueous solubility. You will need to determine the optimal type and concentration of cyclodextrin for your specific application.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 323.82 g/mol | |
| Solubility in DMSO | 35 mg/mL (with ultrasonication) |
| Solvent | Recommended Max. Concentration in Cell Culture | Notes |
| DMSO | < 0.5% (general cell lines), < 0.1% (sensitive/primary cells) | Always include a vehicle control. |
| Ethanol | < 0.5% | Can be cytotoxic at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a concentration of 35 mg/mL.
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Using Cyclodextrins to Enhance this compound Solubility
Objective: To prepare a stock solution of this compound using a cyclodextrin to improve aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water or desired aqueous buffer
-
Sterile microcentrifuge tubes
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.
-
Continue stirring at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
The solution can be gently heated (e.g., to 37-40°C) to facilitate complexation.
-
Once the this compound is fully dissolved, filter the solution through a 0.22 µm sterile filter to remove any potential aggregates.
-
This aqueous stock solution can then be further diluted in your cell culture medium.
Visualizations
References
Technical Support Center: Overcoming Poor Oral Bioavailability of (S)-Renzapride in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering poor oral bioavailability of (S)-Renzapride in rats. The information is designed to help identify the underlying causes and suggest potential solutions to enhance systemic exposure in preclinical studies.
Troubleshooting Guide
Researchers facing challenges with the oral bioavailability of this compound should systematically investigate potential causes related to its solubility, permeability, and metabolism. This guide provides a structured approach to troubleshoot these issues.
Problem: Low and Variable Plasma Concentrations of this compound After Oral Administration in Rats
Poor oral bioavailability can stem from several factors. The following table outlines potential causes, suggested experiments to diagnose the issue, and possible solutions.
| Potential Cause | Suggested Diagnostic Experiments | Potential Solutions |
| Poor Aqueous Solubility | Determine the thermodynamic solubility of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). | - Particle Size Reduction: Micronization or nanosizing to increase the surface area for dissolution. - Formulation with Solubilizing Excipients: Use of co-solvents, surfactants, or cyclodextrins. - Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix to prevent crystallization and improve dissolution.[1][2][3][4][5] |
| Low Intestinal Permeability | Conduct Caco-2 cell permeability assays to determine the apparent permeability coefficient (Papp). An in situ single-pass intestinal perfusion study in rats can provide more direct in vivo data. | - Permeation Enhancers: Co-administration with excipients that reversibly open tight junctions or interact with the cell membrane. - Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance absorption through the lymphatic pathway. |
| P-glycoprotein (P-gp) Efflux | Perform in vitro P-gp substrate assays using cell lines overexpressing P-gp (e.g., MDCK-MDR1). An in situ intestinal perfusion study with and without a P-gp inhibitor (e.g., verapamil) can confirm in vivo relevance. | - Co-administration with P-gp Inhibitors: Use of excipients known to inhibit P-gp. - Formulation Strategies to Bypass P-gp: Nanoparticle formulations designed for endocytosis. |
| First-Pass Metabolism | Incubate this compound with rat liver microsomes and S9 fractions to assess its metabolic stability. While studies suggest Renzapride has limited metabolism, this should be confirmed for the (S)-enantiomer in rats. | - Prodrug Approach: Modify the chemical structure to mask metabolically liable sites. - Inhibition of Metabolic Enzymes: While not a common formulation strategy, awareness of potential drug-drug interactions is crucial. |
Frequently Asked Questions (FAQs)
1. What is this compound and why is its oral bioavailability a concern?
This compound is the S-enantiomer of Renzapride, a compound known to be a full 5-HT4 receptor agonist and a partial 5-HT3 receptor antagonist. These properties make it a prokinetic agent with potential therapeutic applications in gastrointestinal motility disorders. Poor oral bioavailability can lead to insufficient drug concentrations at the target site, resulting in a lack of efficacy and high variability in experimental results.
2. How can I determine the Biopharmaceutics Classification System (BCS) class of this compound?
To determine the BCS class, you need to assess its aqueous solubility and intestinal permeability.
-
Solubility: Determine the concentration of this compound in buffers across a pH range of 1.2 to 6.8. A drug is considered highly soluble if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over this pH range.
-
Permeability: Conduct a Caco-2 permeability assay. A compound is generally considered highly permeable when its extent of absorption in humans is 90% or higher, which often correlates with a Papp value greater than 1 x 10⁻⁶ cm/s in Caco-2 cells.
Based on its likely chemical properties, this compound may fall into BCS Class III (high solubility, low permeability) or IV (low solubility, low permeability). Knowing the BCS class will help in selecting the most appropriate formulation strategy.
3. What are some suitable starting formulations to improve the oral bioavailability of this compound in rats?
For a compound with suspected low permeability (and possibly low solubility), the following formulations can be considered:
-
Aqueous solution with a permeation enhancer: If solubility is adequate, the addition of a permeation enhancer can improve absorption.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve both solubility and permeability.
-
Solid dispersions: If solubility is the primary issue, creating an amorphous solid dispersion with a hydrophilic polymer can significantly enhance the dissolution rate.
4. Is this compound a substrate for P-glycoprotein (P-gp)?
There is no direct public data confirming whether this compound is a P-gp substrate. However, many pharmaceutical compounds are substrates for this efflux transporter, which is highly expressed in the intestinal epithelium and can significantly reduce drug absorption. An in vitro P-gp substrate assay is the recommended method to determine this.
Experimental Protocols
1. In Situ Single-Pass Intestinal Perfusion in Rats
This technique allows for the direct measurement of intestinal permeability and the impact of efflux transporters in a live animal model.
-
Animal Preparation: Fast male Wistar or Sprague-Dawley rats (250-300g) overnight with free access to water. Anesthetize the rat and expose the small intestine through a midline abdominal incision.
-
Perfusion Setup: Isolate a 10-15 cm segment of the jejunum. Cannulate the proximal and distal ends of the segment with flexible tubing. Perfuse the segment with a warmed (37°C), oxygenated buffer (e.g., Krebs-Ringer) at a constant flow rate (e.g., 0.2 mL/min).
-
Procedure: After a 30-minute equilibration period, switch to the perfusion solution containing this compound at a known concentration. Collect the perfusate from the distal end at regular intervals (e.g., every 15 minutes) for up to 2 hours. To investigate P-gp involvement, a separate experiment can be run with the co-perfusion of a known P-gp inhibitor like verapamil.
-
Sample Analysis: Analyze the concentration of this compound in the collected perfusate using a validated analytical method such as LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (Q / 2πrL) * ln(Cin / Cout) where Q is the flow rate, r is the intestinal radius, L is the length of the intestinal segment, Cin is the inlet concentration, and Cout is the outlet concentration of the drug.
2. Pharmacokinetic Study in Rats Following Oral Gavage
This protocol outlines the procedure for administering this compound orally and collecting blood samples to determine its pharmacokinetic profile.
-
Dose Administration: Prepare the this compound formulation (e.g., solution, suspension, or specialized formulation). Administer a single dose to fasted rats via oral gavage using a suitable gavage needle.
-
Blood Sampling: Collect serial blood samples (approximately 100-200 µL) from the tail vein or a cannulated vessel at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%) by comparing the AUC from oral administration to that from intravenous administration.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to investigating the oral bioavailability of this compound.
Caption: Experimental workflow for troubleshooting poor oral bioavailability.
Caption: Simplified 5-HT4 receptor signaling pathway.
References
- 1. The Effect of Excipients on the Permeability of BCS Class III Compounds and Implications for Biowaivers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. complexgenerics.org [complexgenerics.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. The Effect of Excipients on the Permeability of BCS Class III Compounds and Implications for Biowaivers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buccal Absorption of Biopharmaceutics Classification System III Drugs: Formulation Approaches and Mechanistic Insights [mdpi.com]
Optimizing dosage of (S)-Renzapride for maximum prokinetic effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of (S)-Renzapride for its maximum prokinetic effect. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound as a prokinetic agent?
This compound is a substituted benzamide that functions as a full agonist at the serotonin 5-HT4 receptor and a partial antagonist at the 5-HT3 receptor.[1] Its prokinetic effects are primarily mediated through the activation of 5-HT4 receptors on enteric neurons. This activation enhances acetylcholine release, which in turn stimulates smooth muscle contraction and promotes gastrointestinal motility.[2]
Q2: What is the established therapeutic dosage range for this compound in clinical studies?
Clinical trials in patients with constipation-predominant irritable bowel syndrome (IBS-C) have evaluated this compound at doses of 1 mg, 2 mg, and 4 mg administered once daily.[3][4] A dose of 4 mg per day has shown statistically significant improvements in bowel movement frequency and stool consistency.[4] Another dosing regimen of 2 mg twice daily has also been investigated.
Q3: What are the known side effects of this compound at effective doses?
The most commonly reported side effect in clinical trials is diarrhea. However, this compound is generally well-tolerated. Importantly, unlike some other 5-HT4 agonists, this compound has not been associated with cardiac arrhythmias at therapeutic doses.
Q4: How should this compound be prepared for in vivo administration?
For oral administration in preclinical studies, this compound can be suspended in a vehicle such as 0.5% methylcellulose and 1% TWEEN® 80 in water. Ensuring a uniform and stable suspension is crucial for accurate dosing. For intravenous administration, solubility in a suitable physiological buffer should be determined, and the solution should be sterile-filtered.
Troubleshooting Guide
Issue 1: Inconsistent or no significant prokinetic effect observed in animal models.
-
Dosage and Administration:
-
Verify Dosage Calculation: Double-check all calculations for dose preparation. Ensure the correct salt form of this compound is accounted for in molecular weight calculations.
-
Route of Administration: The route of administration can significantly impact bioavailability and efficacy. Oral administration may be subject to first-pass metabolism. Consider alternative routes like intraperitoneal or intravenous injection for more direct and consistent systemic exposure in initial studies.
-
Vehicle and Formulation: Ensure this compound is properly dissolved or suspended in the vehicle. Poor solubility can lead to inaccurate dosing. For oral gavage, ensure the suspension is homogenous throughout the dosing procedure.
-
-
Animal Model Considerations:
-
Species and Strain Differences: The expression and sensitivity of 5-HT4 receptors can vary between species and even strains of rodents. The prokinetic effect of this compound may be more pronounced in certain models of gastroparesis or constipation.
-
Fasting State: The fasting state of the animals can influence baseline gastrointestinal transit time. Standardize the fasting period across all experimental groups to reduce variability.
-
-
Experimental Timing:
-
Time of Day: Circadian rhythms can affect gastrointestinal motility. Conduct experiments at the same time of day to minimize this variability.
-
Acclimatization: Ensure animals are properly acclimatized to the experimental conditions to reduce stress-induced alterations in gut motility.
-
Issue 2: High variability in results between individual animals.
-
Standardize Procedures: Meticulously standardize all experimental procedures, including animal handling, dosing technique, and timing of measurements.
-
Group Size: A small group size may not be sufficient to detect statistically significant differences. Consider increasing the number of animals per group based on power calculations.
-
Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect gastrointestinal function.
Issue 3: Difficulty in interpreting in vitro smooth muscle contraction results.
-
Tissue Viability: Ensure the isolated tissue (e.g., guinea pig ileum) is maintained in oxygenated, physiological salt solution at the correct temperature to maintain viability.
-
Receptor Desensitization: Prolonged exposure to high concentrations of agonists can lead to receptor desensitization. Allow for adequate washout periods between cumulative dose additions.
-
Spontaneous Contractions: Some isolated intestinal preparations exhibit spontaneous contractions. Ensure a stable baseline is achieved before adding the test compound.
Experimental Protocols
In Vivo Assessment of Gastrointestinal Transit (Charcoal Meal Test) in Rats
This protocol is adapted from standard methods for assessing intestinal transit.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Charcoal meal suspension (e.g., 10% activated charcoal in 5% gum acacia)
-
Male Wistar rats (200-250 g)
-
Oral gavage needles
Procedure:
-
Fast the rats for 18-24 hours with free access to water.
-
Administer this compound or vehicle orally by gavage at the desired dose.
-
After a predetermined time (e.g., 30 minutes), administer the charcoal meal suspension orally (e.g., 1.5 mL per rat).
-
After a set time (e.g., 20-30 minutes) following the charcoal meal administration, euthanize the animals by cervical dislocation.
-
Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.
-
Lay the intestine flat on a clean surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal front from the pyloric sphincter.
-
Calculate the percentage of intestinal transit as: (Distance traveled by charcoal / Total length of small intestine) x 100.
In Vitro Assessment of Smooth Muscle Contraction (Isolated Guinea Pig Ileum)
This protocol is based on established methods for studying intestinal smooth muscle contractility.
Materials:
-
Male guinea pig (250-350 g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
This compound stock solution
-
Organ bath system with force transducer and data acquisition software
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Euthanize the guinea pig by cervical dislocation followed by exsanguination.
-
Isolate a segment of the terminal ileum (approximately 10-15 cm from the ileocecal junction).
-
Gently flush the luminal contents with fresh Tyrode's solution.
-
Cut the ileum into segments of 2-3 cm.
-
Mount a segment vertically in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Record isometric contractions using a force transducer.
-
After a stable baseline is achieved, add this compound in a cumulative manner to the organ bath to construct a dose-response curve.
-
Record the contractile response at each concentration until a plateau is reached.
-
Analyze the data to determine the EC50 and maximum contractile response.
Data Presentation
Table 1: Effect of this compound on Colonic Transit in Patients with IBS-C
| Dosage | Ascending Colon Half-Emptying Time (Median) | Reference |
| Placebo | 17.5 hours | |
| 4 mg once daily | 5.0 hours |
Table 2: Effect of this compound on Overall Gastrointestinal Transit Time in Patients with IBS-C
| Dosage | Mean Overall Gastrointestinal Transit Time (± SD) | Reference |
| Placebo | 2.9 (± 1.6) days | |
| 2 mg once daily | 2.6 (± 1.4) days | |
| 2 mg twice daily | 1.9 (± 1.6) days |
Visualizations
Caption: 5-HT4 Receptor Signaling Pathway
Caption: Charcoal Meal Test Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of renzapride on transit in constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
Stability of (S)-Renzapride in different solvent and storage conditions
This technical support center provides guidance on the stability of (S)-Renzapride in various solvents and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: While specific long-term stability data for this compound is not extensively published, general guidelines for benzamide compounds suggest storing the solid form in a cool, dry, and well-ventilated place.[1] It is crucial to keep the container tightly closed to prevent moisture absorption. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid exposure to light.
Q2: Is there any information on the stability of this compound in common laboratory solvents?
Q3: What are the likely degradation pathways for this compound?
A3: Potential degradation pathways for benzamide-containing compounds like this compound include hydrolysis of the amide bond under strong acidic or basic conditions. Oxidation is another possible degradation route.[2] Forced degradation studies, as outlined in the "Experimental Protocols" section, can help identify the specific degradation products under various stress conditions.[3][4][5]
Q4: How can I determine the stability of this compound in my specific formulation or experimental setup?
A4: It is highly recommended to conduct a forced degradation study to understand the stability of this compound in your specific matrix. This involves subjecting the compound to stress conditions such as acid, base, heat, oxidation, and light. The degradation can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q5: Are there any known incompatibilities of this compound with common excipients?
A5: There is limited public information on the compatibility of this compound with specific excipients. Compatibility studies are essential during formulation development. These studies typically involve analyzing mixtures of this compound with individual excipients under accelerated storage conditions to detect any degradation or interaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency in prepared solutions. | Degradation of this compound in the chosen solvent. | Prepare solutions fresh before each experiment. If storage is unavoidable, store at ≤ -20°C and minimize storage time. Validate the stability of the solution under your specific storage conditions using an analytical method like HPLC. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradants. Ensure the analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products. |
| Inconsistent experimental results. | Inconsistent sample handling and storage. | Standardize protocols for sample preparation, handling, and storage. Ensure all personnel follow the same procedures. Store all stock and working solutions under identical, validated conditions. |
| Precipitation of this compound from solution. | Poor solubility or solvent evaporation. | Check the solubility of this compound in the chosen solvent. Ensure containers are tightly sealed to prevent solvent evaporation, especially during long-term storage. |
Data Summary Tables
Disclaimer: The following tables contain illustrative data based on general knowledge of benzamide stability. This data is for educational purposes only and should not be considered as actual experimental results for this compound. Researchers must perform their own stability studies.
Table 1: Illustrative Stability of this compound in Solid State under Different Storage Conditions
| Storage Condition | Duration | Appearance | Purity (%) (Illustrative) |
| 25°C / 60% RH | 3 Months | No change | 99.5 |
| 40°C / 75% RH | 3 Months | Slight yellowing | 98.2 |
| 2-8°C | 12 Months | No change | 99.8 |
Table 2: Illustrative Stability of this compound (1 mg/mL) in Different Solvents at 4°C
| Solvent | 24 Hours (%) | 48 Hours (%) | 72 Hours (%) |
| Water | 99.7 | 99.1 | 98.5 |
| PBS (pH 7.4) | 99.5 | 98.8 | 97.9 |
| Methanol | 99.9 | 99.7 | 99.5 |
| DMSO | 99.8 | 99.6 | 99.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid powder in an oven at 105°C for 24 hours. Also, heat a solution of the drug at 60°C for 24 hours.
-
Photostability: Expose the solid powder and a solution to a calibrated light source according to ICH Q1B guidelines.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method. A typical starting method could be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
-
Use a photodiode array (PDA) detector to check for peak purity and identify the emergence of new peaks corresponding to degradation products.
Protocol 2: Solution Stability Assessment
This protocol is for determining the stability of this compound in a specific solvent and at a particular storage temperature.
1. Sample Preparation:
-
Prepare several identical samples of this compound in the desired solvent at the target concentration.
2. Storage:
-
Store the samples under the desired conditions (e.g., room temperature, 4°C, -20°C).
3. Analysis:
-
At predetermined time points (e.g., 0, 4, 8, 12, 24, 48 hours), remove a sample for analysis.
-
Analyze the sample by a validated HPLC method to determine the concentration of this compound remaining.
-
Calculate the percentage of the initial concentration remaining at each time point.
Visualizations
Caption: Simplified signaling pathway of this compound.
References
Addressing off-target effects of (S)-Renzapride in cellular models
Welcome to the technical support center for researchers utilizing (S)-Renzapride in cellular models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and ensure the accurate interpretation of your experimental results. This compound is a potent 5-HT₄ receptor agonist and 5-HT₃ receptor antagonist, but like many pharmacological agents, it can exhibit off-target effects that may influence experimental outcomes. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target activities of this compound?
A1: this compound's primary mechanism of action involves its high affinity and agonist activity at the serotonin 5-HT₄ receptor, and antagonist activity at the 5-HT₃ receptor.[1] However, studies have shown that it also possesses affinity for other serotonin receptor subtypes, namely 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ receptors, which should be considered as potential off-target interactions in your cellular models.[1]
Q2: I am observing unexpected cellular responses that don't align with 5-HT₄ agonism or 5-HT₃ antagonism. What could be the cause?
A2: Unexpected cellular responses could be due to the off-target activities of this compound at 5-HT₂ receptors. The 5-HT₂ receptor subfamily (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ) is coupled to Gαq/11, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium.[2] This is a different signaling pathway compared to the Gαs-cAMP pathway activated by 5-HT₄ receptors. It is crucial to characterize the expression of these off-target receptors in your cellular model.
Q3: Which cellular models are suitable for studying this compound's activity?
A3: A suitable cellular model should endogenously express the target receptors or be engineered to do so. The human colon adenocarcinoma cell line, HT-29, has been shown to express both 5-HT₃ and 5-HT₄ receptors, making it a relevant model for studying the on-target effects of this compound. For studying off-target effects, cell lines endogenously expressing or transfected with 5-HT₂ₐ, 5-HT₂ₑ, or 5-HT₂ₒ receptors would be appropriate.
Q4: How can I differentiate between on-target and off-target effects in my experiments?
A4: The most effective method is to use selective antagonists for the potential off-target receptors.[3][4] By pre-incubating your cells with a selective antagonist for 5-HT₂ₐ, 5-HT₂ₑ, or 5-HT₂ₒ receptors before adding this compound, you can block the contribution of that specific off-target receptor to the observed cellular response. Any remaining response can then be attributed to the on-target effects at 5-HT₄ and 5-HT₃ receptors.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of racemic Renzapride and its enantiomers for various serotonin receptors. This data is critical for designing experiments and understanding the potential for off-target effects at different concentrations.
| Compound | Receptor | Species | Ki (nM) |
| Racemic Renzapride | 5-HT₃ | Human | 17 |
| (+)-Renzapride | 5-HT₃ | Human | 17 |
| This compound | 5-HT₃ | Human | 17 |
| Racemic Renzapride | 5-HT₄ | Guinea-pig | 477 |
| (+)-Renzapride | 5-HT₄ | Guinea-pig | 138 |
| This compound | 5-HT₄ | Guinea-pig | 324 |
| Racemic Renzapride | 5-HT₂ₐ | Human | >10,000 |
| (+)-Renzapride | 5-HT₂ₐ | Human | >10,000 |
| This compound | 5-HT₂ₐ | Human | >10,000 |
| Racemic Renzapride | 5-HT₂ₑ | Human | 667 |
| (+)-Renzapride | 5-HT₂ₑ | Human | 760 |
| This compound | 5-HT₂ₑ | Human | 481 |
| Racemic Renzapride | 5-HT₂ₒ | Human | >10,000 |
| (+)-Renzapride | 5-HT₂ₒ | Human | >10,000 |
| This compound | 5-HT₂ₒ | Human | >10,000 |
Data sourced from: Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome.
Experimental Protocols & Troubleshooting
Here are detailed methodologies for key experiments to characterize the on- and off-target effects of this compound, along with troubleshooting guides for common issues.
On-Target Effect: 5-HT₄ Receptor-Mediated cAMP Production Assay
Objective: To quantify the agonist activity of this compound at the 5-HT₄ receptor by measuring intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: Plate cells expressing 5-HT₄ receptors (e.g., HT-29 or transfected HEK293 cells) in a 96-well plate and grow to 80-90% confluency.
-
Cell Preparation: On the day of the assay, wash the cells with a serum-free medium. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the diluted compound to the cells and incubate for 15-30 minutes at 37°C. Include a known 5-HT₄ agonist as a positive control and vehicle as a negative control.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Generate a dose-response curve and calculate the EC₅₀ value for this compound.
Troubleshooting Guide: cAMP Assay
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Constitutive receptor activity in overexpressing cell lines. | Use a cell line with lower receptor expression or serum-starve the cells overnight before the assay. |
| High concentration of PDE inhibitor. | Titrate the PDE inhibitor to the lowest effective concentration. | |
| Low Signal-to-Noise Ratio | Low receptor expression or poor cell health. | Confirm receptor expression via qPCR or Western blot. Ensure cells are healthy and within a low passage number. |
| Inefficient cell lysis. | Optimize the lysis buffer and procedure. | |
| Insufficient incubation time with this compound. | Optimize the incubation time to ensure the reaction reaches equilibrium. | |
| High Well-to-Well Variability | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| "Edge effects" on the plate. | Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
On-Target Effect: 5-HT₃ Receptor-Mediated Ion Flux Assay
Objective: To determine the antagonist activity of this compound at the 5-HT₃ receptor by measuring its ability to block agonist-induced ion influx.
Methodology:
-
Cell Culture: Plate cells expressing 5-HT₃ receptors (e.g., N1E-115 neuroblastoma cells or transfected HEK293 cells) in a 96-well plate.
-
Dye Loading: On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) according to the manufacturer's protocol.
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 20-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Add a known 5-HT₃ receptor agonist (e.g., 2-methyl-5-HT) to the wells and immediately measure the change in fluorescence intensity using a plate reader with an injection module.
-
Data Analysis: Generate an inhibition curve by plotting the agonist-induced fluorescence change against the concentration of this compound and calculate the IC₅₀ value.
Troubleshooting Guide: Ion Flux Assay
| Issue | Potential Cause | Recommended Solution |
| High Baseline Fluorescence | Autofluorescence from compounds or media. | Use phenol red-free media and include a "no-dye" control to assess compound autofluorescence. |
| Dye leakage or compartmentalization. | Optimize dye loading time and concentration. Ensure cells are healthy. | |
| Low Signal Window | Receptor desensitization. | Use a sub-maximal agonist concentration (EC₈₀) and optimize the timing of agonist addition. |
| Poor cell health or low receptor expression. | Confirm cell viability and receptor expression levels. | |
| Inconsistent Response | Uneven dye loading. | Ensure a consistent dye loading protocol across all wells. |
| Mechanical stress during reagent addition. | Use an automated injection system with optimized dispensing speed and height. |
Off-Target Effect Deconvolution: Using Selective Antagonists
Objective: To isolate and characterize the off-target effects of this compound at 5-HT₂ receptors.
Methodology:
-
Select Cellular Model and Assay: Choose a cell line expressing the 5-HT₂ subtype of interest and an appropriate functional assay (e.g., a calcium flux assay for Gαq-coupled 5-HT₂ receptors).
-
Antagonist Pre-incubation: Pre-incubate the cells with a selective antagonist for the specific 5-HT₂ receptor subtype you are investigating (e.g., ketanserin for 5-HT₂ₐ). The antagonist concentration should be sufficient to fully block the receptor (typically 10-100 times its Ki).
-
This compound Treatment: Add this compound at various concentrations to both the antagonist-treated and untreated cells.
-
Measure Response: Perform the functional assay and measure the cellular response.
-
Data Analysis: Compare the dose-response curves of this compound in the presence and absence of the selective antagonist. A rightward shift in the dose-response curve in the presence of the antagonist indicates that the observed effect is at least partially mediated by the targeted off-target receptor.
Visualizations
The following diagrams illustrate key concepts and workflows for addressing the off-target effects of this compound.
Caption: Signaling pathways of this compound.
Caption: Workflow for off-target effect identification.
Caption: Troubleshooting decision tree.
References
- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of receptor ligands and receptor subtypes using antagonists in a capillary electrophoresis single-cell biosensor separation system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of selective antagonists for determining the types of receptors mediating the actions of 5-hydroxytryptamine and tryptamine in the isolated rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Renzapride Cardiovascular Effects: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers encountering unexpected cardiovascular effects during experiments with (S)-Renzapride. This resource offers troubleshooting guidance and frequently asked questions (FAQs) to navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected cardiovascular safety profile of this compound?
A1: this compound is generally considered to have a favorable cardiovascular safety profile, particularly concerning cardiac arrhythmias. Extensive clinical trials, including dedicated "Thorough QT" studies, have shown that this compound does not cause clinically significant prolongation of the QT interval.[1][2] This distinguishes it from earlier 5-HT4 agonists like cisapride, which were associated with cardiac adverse events.[1] In vitro studies have confirmed that this compound is a significantly weaker inhibitor of the hERG potassium channel compared to cisapride.[1]
Q2: Are there any known unexpected cardiovascular adverse events associated with this compound?
A2: Yes, the most significant unexpected cardiovascular-related adverse event reported is ischaemic colitis. In a long-term, open-label clinical trial involving 971 patients receiving 4 mg of renzapride daily for up to 12 months, three cases of ischaemic colitis were observed.[3] While the overall incidence is low, this is a serious condition that researchers should be aware of.
Q3: What is the primary mechanism of action of this compound?
A3: this compound acts as a dual 5-HT4 receptor agonist and 5-HT3 receptor antagonist. Its prokinetic effects on the gastrointestinal tract are primarily mediated through the agonism of 5-HT4 receptors, while its anti-emetic properties are attributed to the antagonism of 5-HT3 receptors.
Troubleshooting Guide: Investigating Unexpected Cardiovascular Effects
If you observe unexpected cardiovascular effects in your experiments with this compound, consider the following troubleshooting steps:
Issue 1: Observation of Ischaemic Colitis or Similar Vasoconstrictive Events.
-
Possible Cause: While the exact mechanism is not fully elucidated, it may be related to off-target effects or potentiation of underlying risk factors.
-
Troubleshooting Steps:
-
Verify the finding: Ensure the diagnosis is accurate and rule out other potential causes of colitis.
-
Review the experimental model:
-
Are the animal models predisposed to cardiovascular or gastrointestinal ischaemic events?
-
Consider the age and health status of the animals.
-
-
Analyze concomitant medications: Are other substances being administered that could contribute to vasoconstriction or a hypercoagulable state?
-
Dose-response relationship: Is the effect observed at clinically relevant doses, or only at supratherapeutic levels?
-
Histopathological examination: Conduct a thorough histological analysis of the affected tissues to characterize the nature of the ischaemic injury.
-
Issue 2: Unexplained Changes in Blood Pressure or Heart Rate.
-
Possible Cause: This could be due to experimental variability, off-target effects, or specific characteristics of the animal model.
-
Troubleshooting Steps:
-
Confirm the measurement: Ensure that blood pressure and heart rate measurements are accurate and reproducible. Use appropriate, calibrated equipment.
-
Control for confounding factors:
-
Are the animals properly acclimatized to the experimental setup?
-
Is there any stress or pain that could be influencing the readings?
-
-
Evaluate the vehicle control: Ensure the vehicle used to dissolve this compound has no independent cardiovascular effects.
-
Consider the species: Different species can have varying sensitivities and receptor expression profiles.
-
Issue 3: In Vitro Findings Suggesting Pro-arrhythmic Potential (e.g., hERG Inhibition).
-
Possible Cause: While clinical data suggests low risk, in vitro systems can sometimes yield results that do not translate to the in vivo situation.
-
Troubleshooting Steps:
-
Confirm the concentration: Are the concentrations used in the in vitro assay clinically relevant?
-
Assess the experimental conditions:
-
Is the temperature and ionic composition of the recording solution appropriate?
-
Are the cells healthy and expressing the channel of interest correctly?
-
-
Compare with a positive control: Run a known hERG inhibitor (e.g., cisapride, dofetilide) in parallel to validate the assay's sensitivity.
-
Integrate with other data: Correlate the in vitro findings with data from isolated heart preparations (e.g., Langendorff) or in vivo ECG recordings to assess the integrated physiological response.
-
Data Presentation
Table 1: Incidence of Ischaemic Colitis in a Long-Term Study of this compound
| Study Population | Dosage | Duration | Number of Patients | Number of Ischaemic Colitis Cases | Incidence Rate |
| Women with constipation-predominant IBS | 4 mg daily | 12 months | 971 | 3 | ~0.3% |
Data from Lembo et al., 2010.
Table 2: Summary of this compound's Effect on QT Interval in a "Thorough QT" Study
| Dose | Maximum Mean Change in QTci (ms) from Placebo | Upper Bound of 95% Confidence Interval (ms) |
| 4 mg (Therapeutic) | Not statistically significant | < 10 ms |
| 20 mg (Supratherapeutic) | Not statistically significant | < 10 ms |
Data from Meyers & Hickling, 2007.
Experimental Protocols
1. In Vitro hERG Potassium Channel Assay (Patch Clamp)
-
Objective: To assess the inhibitory potential of this compound on the hERG potassium channel, a key indicator of pro-arrhythmic risk.
-
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed at physiological temperature (e.g., 37°C).
-
Voltage Protocol: A specific voltage clamp protocol is applied to elicit hERG currents. This typically involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current.
-
Compound Application: this compound is applied at a range of concentrations to determine a concentration-response relationship and calculate the IC50 value (the concentration at which 50% of the current is inhibited).
-
Positive Control: A known hERG inhibitor (e.g., E-4031 or dofetilide) is used as a positive control to validate the assay.
-
2. "Thorough QT/QTc" Clinical Study
-
Objective: To definitively assess the effect of this compound on the QT interval in healthy human subjects.
-
Methodology:
-
Study Design: A randomized, double-blind, placebo- and positive-controlled crossover study is the standard design.
-
Subjects: Healthy male and female volunteers.
-
Treatment Arms:
-
This compound at a therapeutic dose.
-
This compound at a supratherapeutic dose.
-
Placebo.
-
A positive control known to prolong the QT interval (e.g., moxifloxacin).
-
-
ECG Monitoring: 12-lead ECGs are recorded at multiple time points before and after drug administration, corresponding to the expected peak plasma concentration of the drug.
-
Data Analysis: The change in the corrected QT interval (QTc) from baseline is calculated for each treatment arm and compared. The primary endpoint is to determine if the upper bound of the 95% confidence interval for the mean difference in QTc between this compound and placebo exceeds a predefined threshold (typically 10 ms).
-
3. In Vivo Cardiovascular Monitoring in Animal Models
-
Objective: To evaluate the effects of this compound on cardiovascular parameters in a whole-animal system.
-
Methodology:
-
Animal Model: Commonly used models include telemetered conscious dogs or non-human primates.
-
Instrumentation: Animals are surgically implanted with telemetry devices to continuously monitor ECG, blood pressure, and heart rate without the confounding effects of anesthesia or restraint.
-
Dosing: this compound is administered at a range of doses, including therapeutic and supratherapeutic levels.
-
Data Acquisition: Cardiovascular parameters are recorded continuously before, during, and after drug administration.
-
Analysis: Data is analyzed for changes in heart rate, blood pressure, and ECG intervals (PR, QRS, QT).
-
Visualizations
Caption: this compound's dual mechanism of action on 5-HT4 and 5-HT3 receptor signaling pathways.
References
- 1. The cardiovascular safety profile of renzapride, a novel treatment for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EndoLogic | Media [endologicusa.com]
- 3. Clinical trial: renzapride treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing diarrhea as a side effect in animal studies of (S)-Renzapride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing diarrhea as a side effect in animal studies of (S)-Renzapride.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause diarrhea in animal models?
A1: this compound is a potent prokinetic agent with a dual mechanism of action: it is a full 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.[1][2] Its primary action on the 5-HT4 receptors in the gastrointestinal (GI) tract stimulates the release of acetylcholine, which increases peristalsis and gastrointestinal motility.[1] This acceleration of GI transit time can lead to diarrhea. While developed to treat conditions like constipation-predominant irritable bowel syndrome (IBS-C), this prokinetic effect can manifest as diarrhea, particularly at higher doses.[3][4]
Q2: Is diarrhea a commonly observed side effect in preclinical studies with 5-HT4 agonists?
A2: Yes, diarrhea and loose stools are commonly reported adverse effects for 5-HT4 agonists in animal studies. For instance, studies with the 5-HT4 agonist mosapride in dogs have reported loose stools or diarrhea at higher doses. Similarly, the 5-HT4 agonist prucalopride has been shown to decrease stool consistency, leading to a higher percentage of loose or watery stools in preclinical and clinical studies.
Q3: At what point in my study should I become concerned about diarrhea?
A3: Mild, transient diarrhea might be an expected pharmacodynamic effect of this compound. However, you should be concerned if you observe:
-
Severe, watery diarrhea: This can lead to rapid dehydration and electrolyte imbalance.
-
Chronic diarrhea: Diarrhea that persists for more than a few days.
-
Clinical signs of dehydration: Such as lethargy, sunken eyes, and decreased skin turgor.
-
Weight loss: Significant weight loss is a key indicator of a serious issue.
-
Anorexia or reduced food/water intake: This can exacerbate dehydration and malnutrition.
-
Presence of blood in the stool (hematochezia).
Q4: What are the primary goals of managing this compound-induced diarrhea?
A4: The primary goals are to:
-
Ensure animal welfare and prevent suffering.
-
Maintain the scientific integrity of the study by minimizing non-drug-related variables.
-
Prevent dehydration and maintain electrolyte balance.
-
Provide symptomatic relief to the animals.
-
Continue the study with appropriate modifications if possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Mild, transient diarrhea at the start of dosing | Expected prokinetic effect of this compound | * Monitor: Closely observe the animals for clinical signs and stool consistency. Ensure free access to drinking water. * Supportive Care: Provide nutritional support. |
| Moderate to severe diarrhea | High dose of this compound, individual animal sensitivity | * Veterinary Consultation: Immediately consult with the study veterinarian. * Dose Reduction: Consider a dose reduction of this compound if scientifically permissible. * Supportive Care: Initiate fluid therapy (subcutaneous or intravenous) to correct dehydration. * Anti-diarrheal Medication: Under veterinary guidance, consider the use of anti-diarrheal agents like loperamide. |
| Diarrhea accompanied by weight loss and dehydration | Complications of severe diarrhea | * Intensive Supportive Care: Aggressive fluid and electrolyte replacement is critical. * Nutritional Support: Provide a highly digestible, palatable diet to encourage intake. * Study Endpoint: Consider humane euthanasia if the animal's condition deteriorates despite intervention, in accordance with IACUC protocols. |
| Variable incidence of diarrhea within a treatment group | Biological variability, differences in gut microbiota | * Individual Monitoring: Monitor each animal's clinical signs and stool output individually. * Standardize Husbandry: Ensure consistent diet, housing, and handling to minimize stress. |
Data on Diarrhea as a Side Effect of 5-HT4 Agonists in Animal Studies
| Compound | Animal Model | Dose | Incidence/Observation of Diarrhea | Reference |
| Mosapride | Beagle Dogs | 50 mg/kg/day | Loose stools or diarrhea observed. | |
| Mosapride | Beagle Dogs | 200 mg/kg/day | Diarrhea or loose stool occurred in most dogs. | |
| Prucalopride | Humans (Clinical) | 0.5-4 mg once daily | Dose-dependent decrease in stool consistency with a higher percentage of loose/watery stools. |
Experimental Protocols
Protocol for Monitoring and Scoring Diarrhea
-
Frequency of Observation: Cages should be checked at least twice daily for the presence of diarrhea.
-
Fecal Scoring System: Implement a standardized fecal scoring system. For rodents, a common system is:
-
1 = Well-formed pellets
-
2 = Soft, formed pellets
-
3 = Very soft, unformed stool (diarrhea)
-
4 = Watery diarrhea
-
-
Record Keeping: Maintain detailed records of fecal scores, body weight, food and water consumption, and any clinical signs of dehydration for each animal.
Protocol for Supportive Care
-
Hydration:
-
Mild Dehydration: Ensure ad libitum access to fresh drinking water. Consider providing a hydrogel or an electrolyte solution in the water bottle.
-
Moderate to Severe Dehydration: Administer warmed, sterile isotonic fluids (e.g., Lactated Ringer's solution) subcutaneously or intravenously as directed by a veterinarian. A typical starting dose is 10-20 mL/kg.
-
-
Nutritional Support:
-
Provide a highly digestible and palatable diet.
-
Wet mash or pelleted diet soaked in water can improve hydration and caloric intake.
-
In cases of anorexia, consult with a veterinarian about assisted feeding.
-
-
Environmental Support:
-
Maintain a clean, dry cage to prevent skin irritation.
-
Provide a supplemental heat source if animals show signs of hypothermia.
-
Protocol for Administration of Loperamide
Caution: Loperamide should only be administered under the guidance of a veterinarian, as it can have contraindications, particularly in certain animal strains or if an infectious cause of diarrhea is suspected.
-
Drug Preparation: Loperamide can be administered orally as a liquid suspension or a crushed tablet mixed in a palatable vehicle.
-
Dosage (Rodents): A typical starting dose of loperamide for rats is 0.1-0.4 mg/kg, administered orally.
-
Frequency: Dosing frequency will depend on the severity of the diarrhea and should be determined by the veterinarian.
-
Monitoring: Closely monitor for adverse effects of loperamide, such as constipation or gut stasis.
Visualizations
Signaling Pathway of this compound
References
- 1. bussan-ah.com [bussan-ah.com]
- 2. [Pharmacological studies of loperamide, an anti-diarrheal agent. I. Effects on diarrhea induced by castor oil and prostaglandin E. (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of loperamide hydrochloride on experimental diarrhea and gastrointestinal myoelectrical activity in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of experimental design for (S)-Renzapride pharmacodynamic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S)-Renzapride in pharmacodynamic studies. The information is tailored for researchers, scientists, and drug development professionals to refine experimental designs and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual-acting compound. It functions as a full agonist at the serotonin 5-HT4 receptor and a partial antagonist at the serotonin 5-HT3 receptor.[1][2][3] Its prokinetic effects on the gastrointestinal tract are primarily attributed to its 5-HT4 receptor agonism, while its 5-HT3 receptor antagonism may contribute to beneficial effects on visceral hypersensitivity.[1]
Q2: What are the known off-target activities of this compound?
A2: this compound is selective for serotonergic receptors.[1] However, it has been shown to have some affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors. The affinity for these receptors is lower than for 5-HT3 and 5-HT4 receptors.
Q3: What are the reported binding affinities and potencies of Renzapride?
A3: The following table summarizes the reported in vitro binding and functional data for Renzapride.
| Target | Parameter | Value | Species/System | Reference |
| Human 5-HT3 Receptor | Ki | 17 nM | Cloned Human Receptor | |
| Guinea-pig 5-HT4 Receptor | Ki | 477 nM | Guinea-pig Receptor | |
| Rat 5-HT4 Receptor | pEC50 | 7.31 | Rat Isolated Oesophagus | |
| Rat Stomach Fundus (5-HT2B) | IC50 | 5 µM | Rat Stomach Fundus Strip |
Q4: What vehicle is recommended for in vivo administration of this compound?
A4: While specific vehicle information for preclinical studies with this compound is not extensively detailed in the provided search results, a common vehicle for oral administration of benzamide derivatives in rodents is an aqueous solution of 0.5% methylcellulose. This provides a uniform suspension and is generally well-tolerated.
Q5: What are the suggested oral dosage ranges for preclinical studies in rodents?
A5: Clinical trials in humans have utilized doses of 1, 2, and 4 mg/day. For preclinical studies in rodents, a dose-ranging study is recommended. Based on clinical data and general practices in pharmacology, a starting point for oral dosage in mice and rats could be in the range of 0.1 to 10 mg/kg.
Troubleshooting Guides
In Vitro Assays
Issue 1: High variability in 5-HT4 receptor activation assay results.
-
Question: My cAMP assay results for this compound's 5-HT4 agonism are inconsistent between experiments. What could be the cause?
-
Answer:
-
Cell Health and Passage Number: Ensure your cell line (e.g., HEK293 or HT-29 expressing 5-HT4 receptors) is healthy, within a consistent and low passage number range, and not overgrown.
-
Reagent Quality: Use fresh, high-quality reagents, including this compound, ATP, and your cAMP detection kit components. Degradation of reagents can lead to a weakened or variable signal.
-
Incubation Times: Optimize and standardize incubation times for this compound stimulation. Insufficient incubation may not allow the signaling cascade to reach its peak, while prolonged incubation might lead to receptor desensitization.
-
Cell Density: The number of cells seeded per well can significantly impact the magnitude of the cAMP response. Perform a cell titration experiment to determine the optimal cell density for your assay.
-
Serum Presence: Serotonin present in fetal bovine serum (FBS) can interfere with your assay. Ensure you are conducting the stimulation in serum-free media or with dialyzed serum.
-
Issue 2: Difficulty observing 5-HT3 receptor antagonism.
-
Question: I am not seeing a consistent inhibitory effect of this compound on 5-HT-induced currents in my patch-clamp experiments. Why might this be?
-
Answer:
-
Agonist Concentration: Ensure you are using a concentration of serotonin (5-HT) that elicits a submaximal response (e.g., EC80). If the 5-HT concentration is too high, it may overcome the competitive antagonism of this compound.
-
Pre-incubation: Pre-incubate your cells with this compound for a sufficient duration before co-application with 5-HT to allow for receptor binding.
-
Voltage Protocol: The blocking effect of some antagonists can be voltage-dependent. Verify that your voltage-clamp protocol is appropriate for studying 5-HT3 receptor currents.
-
Cell Line Expression: Confirm the expression level of 5-HT3 receptors in your chosen cell line (e.g., HEK293, NCB-20, or N1E-115). Low receptor expression can lead to small and variable currents.
-
Recording Stability: Unstable recordings or "rundown" of the current can mask the effect of the antagonist. Ensure a stable baseline current before drug application.
-
In Vivo Assays
Issue 3: Inconsistent results in gastric emptying studies in mice.
-
Question: My results for this compound's effect on gastric emptying in mice are highly variable. What are the potential reasons?
-
Answer:
-
Animal Stress: Stress from handling and gavage can significantly delay gastric emptying and introduce variability. Acclimate the animals to the procedures and environment. Minimize handling time.
-
Test Meal Consistency: The composition, volume, and temperature of the test meal must be consistent across all animals and experiments. Variations in the meal can alter emptying rates.
-
Fasting Period: Ensure a consistent and appropriate fasting period before the experiment. Residual food in the stomach will affect the results.
-
Circadian Rhythm: Gastrointestinal motility has a circadian rhythm. Conduct experiments at the same time of day to minimize this variability.
-
Anesthesia: If anesthesia is used, be aware that it can affect gastrointestinal motility. If possible, use conscious animals or ensure the anesthetic protocol is consistent and its effects on motility are known.
-
Issue 4: Conflicting results between in vitro potency and in vivo efficacy.
-
Question: this compound shows high potency in my in vitro assays, but the in vivo prokinetic effects are weaker than expected. What could explain this discrepancy?
-
Answer:
-
Pharmacokinetics: The bioavailability, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model may limit its exposure at the target site in the gut. Consider performing pharmacokinetic studies to correlate plasma and tissue concentrations with the observed pharmacodynamic effects. Renzapride is primarily excreted unchanged in the urine, with minimal metabolism by cytochrome P450 enzymes.
-
Receptor Reserve: The expression level and coupling efficiency of 5-HT4 receptors can differ between in vitro cell lines and the native gut tissue. A lower receptor reserve in vivo may require higher compound concentrations to elicit a maximal response.
-
Complex Physiology: In vivo gastrointestinal motility is regulated by a complex interplay of neural and hormonal signals. The net effect of this compound's dual action on 5-HT4 and 5-HT3 receptors, along with any off-target effects, may be different in a complex physiological system compared to an isolated in vitro system.
-
Route of Administration: Ensure the route of administration is appropriate and that the compound is being absorbed effectively. For oral administration, consider the formulation and potential for first-pass metabolism, although it is low for renzapride.
-
Experimental Protocols
In Vitro 5-HT4 Receptor Activation Assay (cAMP Measurement)
1. Cell Culture:
- Culture HEK293 cells stably expressing the human 5-HT4 receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
- Subculture cells every 2-3 days to maintain them in the exponential growth phase.
2. Assay Procedure:
- Seed cells into a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
- On the day of the assay, wash the cells once with serum-free DMEM.
- Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) in serum-free DMEM for 15-30 minutes at 37°C.
- Prepare serial dilutions of this compound in serum-free DMEM containing the phosphodiesterase inhibitor.
- Add the this compound dilutions to the cells and incubate for 15-30 minutes at 37°C.
- Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
3. Data Analysis:
- Plot the cAMP concentration against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
In Vivo Gastric Emptying Assay (Solid Meal Scintigraphy in Mice)
1. Animal Preparation:
- House male C57BL/6 mice under a 12-hour light/dark cycle with ad libitum access to food and water.
- Fast the mice overnight (approximately 16 hours) before the experiment, with free access to water.
2. Test Meal Preparation:
- Prepare a solid test meal, for example, by mixing a small amount of egg yolk with 99mTc-sulfur colloid.
- Ensure the meal is of a consistent size and radioactivity for all animals.
3. Experimental Procedure:
- Administer this compound or vehicle orally (e.g., by gavage) at a defined time before the test meal (e.g., 30 minutes).
- Allow the mice to voluntarily consume the radiolabeled test meal.
- Immediately after meal consumption (t=0), acquire the first scintigraphic image of the stomach region using a gamma camera.
- Acquire subsequent images at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes).
4. Data Analysis:
- Draw a region of interest (ROI) around the stomach in each image and quantify the radioactive counts.
- Correct the counts for radioactive decay.
- Express the gastric retention at each time point as a percentage of the initial counts at t=0.
- Plot the percentage of gastric retention against time and calculate the gastric emptying half-time (T1/2).
Visualizations
Caption: this compound's dual mechanism of action on enteric neurons.
Caption: Experimental workflow for in vivo gastric emptying scintigraphy.
Caption: In vitro 5-HT4 receptor activation assay workflow.
References
- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renzapride - Wikipedia [en.wikipedia.org]
- 3. Renzapride: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: (S)-Renzapride vs. Prucalopride for Colonic Motility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (S)-Renzapride and prucalopride, two prominent prokinetic agents investigated for their effects on colonic motility. The information presented is based on available experimental data to assist in research and drug development decisions.
Introduction
Chronic constipation and other motility disorders of the colon represent a significant clinical challenge. Serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT4 and 5-HT3 subtypes, play a crucial role in regulating gastrointestinal motility. This compound and prucalopride are both benzamide derivatives that target the 5-HT4 receptor, but they exhibit distinct pharmacological profiles that influence their clinical effects. Prucalopride is a highly selective 5-HT4 receptor agonist, while this compound is a dual-action agent, functioning as a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist. This guide will delve into their mechanisms of action, comparative efficacy based on available data, and the experimental protocols used to evaluate their effects on colonic motility.
Mechanism of Action
This compound
This compound exerts its prokinetic effects through a dual mechanism involving two key serotonin receptors in the enteric nervous system[1][2][3][4]:
-
5-HT4 Receptor Agonism: By activating 5-HT4 receptors on presynaptic cholinergic neurons, this compound facilitates the release of acetylcholine (ACh). Increased ACh levels stimulate smooth muscle contraction, thereby enhancing peristalsis and accelerating colonic transit.
-
5-HT3 Receptor Antagonism: Antagonism of 5-HT3 receptors is thought to modulate visceral sensitivity and may also contribute to the prokinetic effects by inhibiting the release of inhibitory neurotransmitters.
Prucalopride
Prucalopride is a highly selective 5-HT4 receptor agonist[5]. Its mechanism of action is primarily centered on the activation of 5-HT4 receptors on enteric neurons, leading to enhanced acetylcholine release and subsequent stimulation of colonic peristalsis and high-amplitude propagating contractions (HAPCs). This targeted action is designed to improve bowel function with minimal off-target effects.
Signaling Pathway Diagrams
Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound and prucalopride. It is important to note that a direct head-to-head clinical trial comparing the two compounds for colonic motility has not been identified in the public domain. The data presented here are compiled from separate studies.
Table 1: Receptor Binding Affinity (Ki, nM)
| Receptor | This compound | Prucalopride |
| 5-HT4 | 115 | 2.5 (5-HT4a), 8 (5-HT4b) |
| 5-HT3 | 17 | >10,000 |
| 5-HT2b | Antagonist activity reported | >10,000 |
Lower Ki values indicate higher binding affinity.
Table 2: Clinical Efficacy on Colonic Transit Time
| Parameter | This compound | Prucalopride |
| Effect on Colonic Transit Time (CTT) | Dose-dependent acceleration of colonic transit. At 4 mg/day, median ascending colon half-time transit was reduced from 17.5 hours (placebo) to 5.0 hours. | Reduced overall CTT by approximately 12-14 hours from baseline in patients with chronic constipation. In healthy volunteers, significant acceleration of overall colonic transit was observed at doses of 0.5, 2, and 4 mg. |
| Primary Clinical Endpoint in Key Studies | Improvement in bowel function scores (stool form, ease of passage) significantly associated with accelerated colonic transit. | Increase in the number of spontaneous complete bowel movements (SCBMs) to ≥3 per week. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Measurement of Colonic Transit Time
1. Scintigraphy:
-
Objective: To measure gastric emptying, small bowel transit, and colonic transit.
-
Protocol:
-
Subjects ingest a radiolabeled meal (e.g., 111In adsorbed to activated charcoal delivered in a gelatin capsule or 99mTc-labeled egg).
-
Gamma camera images are acquired at specified time points (e.g., 4, 8, 24, and 48 hours) to track the movement of the radiolabel through the gastrointestinal tract.
-
Geometric centers (GC) of radioactivity are calculated for different regions of the colon (ascending, transverse, descending, and rectosigmoid) at each time point to quantify transit.
-
The colonic transit time is determined by the progression of the GC over time. A higher GC value implies more rapid colonic transit.
-
2. Radio-opaque Markers:
-
Objective: To assess overall and segmental colonic transit time.
-
Protocol:
-
Subjects ingest a specific number of radio-opaque markers (e.g., 24 markers in a capsule) on consecutive days.
-
A plain abdominal X-ray is taken at a predetermined time after the last marker ingestion (e.g., on day 5 or 7).
-
The number and location of the markers in the different segments of the colon (right, left, and rectosigmoid) are counted.
-
Colonic transit time is calculated based on the number of retained markers multiplied by a constant (e.g., total markers/number of days of marker intake).
-
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of the compounds for specific receptors.
-
Protocol:
-
Cell membranes expressing the target receptor (e.g., cloned human 5-HT4 or 5-HT3 receptors) are prepared.
-
The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test compound (this compound or prucalopride).
-
The amount of radioligand bound to the receptor is measured after separating the bound from the unbound radioligand (e.g., by filtration).
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Comparative Experimental Workflow
Conclusion
Both this compound and prucalopride have demonstrated prokinetic effects on the colon, primarily through agonism of the 5-HT4 receptor. Prucalopride's high selectivity for the 5-HT4 receptor distinguishes it from this compound, which also possesses 5-HT3 receptor antagonist properties.
The available data suggest that both agents can accelerate colonic transit and improve symptoms of chronic constipation. However, the lack of direct comparative studies makes it challenging to definitively conclude on the relative efficacy and safety of these two compounds. The dual mechanism of this compound may offer additional benefits in managing symptoms such as visceral hypersensitivity, a component of irritable bowel syndrome, though this requires further investigation. Conversely, the high selectivity of prucalopride may translate to a more favorable side-effect profile by minimizing off-target interactions.
Future head-to-head clinical trials are warranted to provide a clearer understanding of the comparative performance of this compound and prucalopride in the management of colonic motility disorders. Such studies would be invaluable for guiding clinical practice and future drug development in this therapeutic area.
References
- 1. Pilot study of the efficacy of renzapride on gastrointestinal motility and symptoms in patients with constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Prucalopride in Chronic Constipation: An Integrated Analysis of Six Randomized, Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Prucalopride for Chronic Constipation: A Systematic Review and Meta-analysis of Published Randomized, Controlled Trials [jnmjournal.org]
- 5. Use of Prucalopride for Chronic Constipation: A Systematic Review and Meta-analysis of Published Randomized, Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Renzapride and Cisapride in Preclinical Gastroparesis Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and pharmacological profiles of (S)-Renzapride and cisapride, two gastroprokinetic agents, based on available preclinical and clinical data. While direct head-to-head preclinical studies in gastroparesis models are limited, this document synthesizes existing data to offer a comprehensive overview.
This compound, a dual-action compound, and cisapride, a well-established prokinetic agent, both aim to improve gastric motility. Their distinct pharmacological profiles, however, may translate to differences in efficacy and safety. This guide delves into their mechanisms of action, comparative efficacy in animal models, and the experimental protocols used to evaluate them.
Mechanism of Action: A Tale of Two Serotonin Modulators
This compound and cisapride both exert their primary prokinetic effects through the modulation of serotonin (5-hydroxytryptamine, 5-HT) receptors in the gastrointestinal tract. However, their receptor activity profiles differ significantly.
This compound is characterized by its dual mechanism of action as a full agonist at the 5-HT4 receptor and an antagonist at the 5-HT3 receptor.[1][2][3] The agonism of 5-HT4 receptors is believed to enhance acetylcholine release from enteric neurons, thereby stimulating gastrointestinal motility. Conversely, the antagonism of 5-HT3 receptors, which are ligand-gated ion channels, can help in reducing nausea and vomiting, common symptoms of gastroparesis.
Cisapride, on the other hand, is primarily a selective 5-HT4 receptor agonist.[4] Its prokinetic effects are attributed to the stimulation of acetylcholine release in the myenteric plexus, leading to increased gastrointestinal motor activity.
Receptor Binding Affinity
The following table summarizes the available receptor binding affinity data for renzapride and cisapride. It is important to note that the data for renzapride is for the racemate, but studies have indicated that the (+) and (-) enantiomers possess similar pharmacological properties.
| Compound | Receptor | Species | Affinity (Ki, nM) |
| Renzapride (racemic) | Human 5-HT3 | Human | 17 |
| Guinea-pig 5-HT4 | Guinea-pig | 477 | |
| Cisapride | 5-HT4 | N/A | EC50 = 140 |
| hERG | N/A | IC50 = 9.4 |
Note: Ki represents the inhibition constant, indicating the concentration of the drug that occupies 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity. EC50 is the concentration of a drug that gives half-maximal response. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Comparative Efficacy in Gastroparesis Models
Alpha 2-Adrenergic Agonist-Induced Gastroparesis Model
An established model for inducing gastroparesis involves the administration of an alpha 2-adrenergic agonist, which inhibits antroduodenal motility. In a study utilizing this model in dogs, renzapride (100 micrograms/kg, IV) was shown to partially reverse the delay in solid gastric emptying. The drug was also effective when administered orally.
While not a direct comparison, other studies have shown that cisapride is also effective in improving gastric emptying in dogs with delayed emptying induced by α2-adrenergic agonists, with dosages in the range of 0.5–1.0 mg/kg being required.
Diabetic Gastroparesis Models
Diabetic gastroparesis is another common condition modeled in animals, often by inducing diabetes with streptozotocin. In a study with diabetic patients suffering from autonomic neuropathy, renzapride was found to significantly reduce the lag phase of solid gastric emptying at doses of 0.5, 1.0, and 2.0 mg.
Cisapride has also demonstrated efficacy in improving gastric emptying in patients with diabetic gastroparesis. For instance, a meta-analysis of studies in diabetic patients showed that cisapride significantly improved gastric emptying half-life (T1/2) and the 120-minute gastric emptying rate compared to placebo. However, in one preclinical study in diabetic dogs, cisapride (1 mg/kg, IV) did not show a significant effect on delayed gastric emptying.
The following table provides a qualitative comparison based on available data.
| Feature | This compound | Cisapride |
| Primary Mechanism | 5-HT4 Agonist / 5-HT3 Antagonist | 5-HT4 Agonist |
| Efficacy in Alpha 2-Agonist Model | Effective in reversing delayed solid gastric emptying in dogs. | Effective in improving gastric emptying in dogs. |
| Efficacy in Diabetic Gastroparesis | Effective in reducing the lag phase of solid emptying in patients. | Generally effective in improving gastric emptying in patients, though one preclinical dog study showed no effect. |
Experimental Protocols
Alpha 2-Adrenergic Agonist-Induced Gastroparesis in Dogs
A common protocol to induce gastroparesis in dogs for pharmacological evaluation is as follows:
-
Animal Model: Beagle dogs are often used.
-
Induction of Gastroparesis: An alpha 2-adrenergic agonist (e.g., clonidine or a research compound like SC-39585A) is administered subcutaneously or intravenously to inhibit gastrointestinal motility.
-
Test Meal: A standardized meal, often containing a radiolabeled marker for tracking, is given to the animals.
-
Drug Administration: The test compound (e.g., renzapride or cisapride) is administered intravenously or orally at various doses.
-
Measurement of Gastric Emptying: Gastric emptying is assessed by measuring the amount of the radiolabeled marker remaining in the stomach over time, often using scintigraphy. Parameters such as the half-emptying time (T1/2) or the percentage of gastric retention at specific time points are calculated.
Signaling Pathways
Both this compound and cisapride initiate their prokinetic effects by binding to 5-HT4 receptors on enteric neurons. This binding activates a Gs-protein coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, enhances the release of acetylcholine (ACh). ACh then acts on muscarinic receptors on smooth muscle cells, promoting muscle contraction and increasing gastrointestinal motility.
This compound has the additional action of blocking 5-HT3 receptors on afferent nerves, which is thought to contribute to its anti-emetic properties.
Conclusion
Based on the available evidence, both this compound and cisapride are effective in promoting gastric emptying in preclinical models of gastroparesis. The dual action of this compound as a 5-HT4 agonist and 5-HT3 antagonist may offer a therapeutic advantage by not only improving motility but also potentially reducing associated symptoms like nausea and vomiting. Cisapride is a potent 5-HT4 agonist with a well-documented prokinetic effect.
References
- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renzapride - Wikipedia [en.wikipedia.org]
- 4. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (S)-Renzapride and Other 5-HT4 Agonists: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of (S)-Renzapride and other prominent 5-HT4 receptor agonists, including prucalopride, velusetrag, and naronapride. It is designed to assist researchers, scientists, and drug development professionals in evaluating the pharmacological profiles and experimental data of these compounds.
Introduction to 5-HT4 Receptor Agonists
Serotonin (5-hydroxytryptamine) type 4 (5-HT4) receptors are G-protein coupled receptors predominantly expressed in the gastrointestinal tract, bladder, heart, and adrenal glands.[1] Their activation in the gut wall stimulates the release of acetylcholine, which enhances peristalsis, making 5-HT4 receptor agonists a key therapeutic target for motility disorders such as chronic idiopathic constipation (CIC) and gastroparesis.[2][3]
This compound is a novel compound with a dual mechanism of action, functioning as both a full 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.[4][5] This dual activity not only promotes gastrointestinal transit but may also reduce nausea and vomiting, side effects sometimes associated with prokinetic agents. Other selective 5-HT4 agonists, such as prucalopride, velusetrag, and naronapride, have also been developed with a focus on high selectivity for the 5-HT4 receptor to minimize off-target effects, particularly cardiovascular risks that were associated with earlier, less selective agents.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct head-to-head studies comparing all four compounds under identical experimental conditions are limited. Therefore, the data presented here is compiled from various sources and should be interpreted with consideration of the different experimental setups.
Table 1: 5-HT4 Receptor Binding Affinity (Ki)
| Compound | Receptor Subtype(s) | Test System | Ki (nM) | Reference |
| Renzapride (racemic) | guinea-pig 5-HT4 | Guinea-pig striatum homogenates | 477 | |
| Prucalopride | human 5-HT4a | Recombinant CHO cells | 2.5 | |
| human 5-HT4b | Recombinant CHO cells | 8.0 | ||
| Velusetrag | human 5-HT4 | Not specified | >500-fold selective for 5-HT4 vs other 5-HT receptors | |
| Naronapride | Not specified | Not specified | High affinity |
Note: Data for this compound specifically was not available in the searched literature. The data for Renzapride refers to the racemic mixture.
Table 2: Functional Potency (EC50) and Efficacy (Emax)
| Compound | Assay | Test System | EC50 (nM) | Efficacy (Emax) | Reference |
| Renzapride (racemic) | Peristaltic reflex | Guinea-pig ileum | Not specified | Full agonist | |
| Prucalopride | cAMP accumulation | human 5-HT4a expressing CHO cells | 5.0 | Potent agonist | |
| cAMP accumulation | human 5-HT4b expressing CHO cells | 3.0 | Potent agonist | ||
| Velusetrag | Not specified | Not specified | Potent agonist (pEC50 = 8.3) | High intrinsic activity | |
| Naronapride | cAMP accumulation | CHO cells over-expressing 5-HT4R | 18.8 | Potent agonist |
Note: Efficacy is often reported qualitatively (e.g., "full agonist," "potent agonist") rather than with a specific Emax value relative to a standard agonist like serotonin.
Signaling Pathways and Experimental Workflows
The activation of 5-HT4 receptors initiates a cascade of intracellular events that ultimately modulate cellular function. A simplified representation of the canonical Gs-coupled signaling pathway and a typical experimental workflow for evaluating 5-HT4 agonists are depicted below.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize 5-HT4 receptor agonists.
Radioligand Binding Assay (for determining Ki)
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor.
1. Membrane Preparation:
-
Tissues (e.g., guinea-pig striatum) or cells expressing the 5-HT4 receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Reaction:
-
In a 96-well plate, incubate a fixed concentration of a radiolabeled 5-HT4 receptor antagonist (e.g., [3H]GR113808) with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Total binding is determined in the absence of any competing ligand, and non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity 5-HT4 antagonist.
3. Incubation and Filtration:
-
Incubate the reaction mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove any unbound radioligand.
4. Scintillation Counting and Data Analysis:
-
The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay (for determining EC50 and Emax)
This protocol describes a typical method for measuring the functional potency (EC50) and efficacy (Emax) of a 5-HT4 agonist by quantifying the production of cyclic AMP (cAMP).
1. Cell Culture:
-
Culture cells stably expressing the human 5-HT4 receptor (e.g., CHO or HEK293 cells) in appropriate media.
-
Seed the cells into 96-well plates and grow to a confluent monolayer.
2. Assay Procedure:
-
On the day of the assay, wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.
-
Add varying concentrations of the test 5-HT4 agonist to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
3. Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
The amount of cAMP in the cell lysate is then quantified using a commercially available cAMP assay kit. These kits are typically based on competitive immunoassays (e.g., ELISA, HTRF).
4. Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax value (the maximum response) from the sigmoidal dose-response curve using non-linear regression analysis.
In Vivo Gastrointestinal Motility Assay (Whole Gut Transit Time)
This protocol outlines a common method for assessing the in vivo prokinetic effect of a 5-HT4 agonist by measuring the whole gut transit time in rodents.
1. Animal Acclimation and Fasting:
-
Acclimate the animals (e.g., mice or rats) to the experimental conditions for a few days.
-
Fast the animals overnight before the experiment, with free access to water.
2. Drug Administration:
-
Administer the test compound (e.g., this compound or a comparator) or vehicle control to the animals via an appropriate route (e.g., oral gavage).
3. Administration of Non-absorbable Marker:
-
After a specified pre-treatment time, administer a non-absorbable colored marker (e.g., carmine red or charcoal meal in a non-nutritive, viscous solution like methylcellulose) to each animal by oral gavage.
4. Observation and Measurement:
-
Place each animal in a separate cage with a clean paper lining.
-
Monitor the animals for the excretion of the first colored fecal pellet.
-
The time from the administration of the marker to the appearance of the first colored pellet is recorded as the whole gut transit time.
5. Data Analysis:
-
Compare the whole gut transit times between the drug-treated groups and the vehicle control group.
-
A significant decrease in transit time in the drug-treated group indicates a prokinetic effect. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed differences.
Conclusion
References
- 1. droracle.ai [droracle.ai]
- 2. The 5HT4R agonist velusetrag efficacy on neuropathic chronic intestinal pseudo-obstruction in PrP-SCA7-92Q transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prucalopride: the evidence for its use in the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renzapride: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the 5-HT3 Antagonist Activity of (S)-Renzapride In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo 5-HT3 antagonist activity of (S)-Renzapride with other established 5-HT3 antagonists. The information is supported by experimental data from preclinical studies, with a focus on validated animal models that are predictive of clinical efficacy.
Executive Summary
This compound is a compound with a dual pharmacodynamic profile, acting as both a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.[1][2][3][4][5] While its prokinetic effects are attributed to its 5-HT4 agonism, its 5-HT3 antagonist activity is crucial for its potential therapeutic applications in conditions such as irritable bowel syndrome (IBS) and chemotherapy-induced nausea and vomiting (CINV). This guide focuses on the in vivo validation of its 5-HT3 antagonist properties, comparing it with established drugs in the same class like ondansetron and granisetron.
Comparative Analysis of In Vivo 5-HT3 Antagonist Activity
The following table summarizes the available quantitative data from a key preclinical model used to assess 5-HT3 antagonist activity: the rat model of visceral hypersensitivity induced by colorectal distension (CRD). Visceral hypersensitivity is a key pathophysiological mechanism in IBS, and 5-HT3 antagonists are known to modulate this response.
Table 1: Comparison of 5-HT3 Antagonists in the Rat Visceral Hypersensitivity Model
| Compound | Dose Range | Animal Model | Endpoint Measured | Efficacy | Reference |
| This compound | Data for specific enantiomer not available. Racemic Renzapride is addressed below. | - | - | - | - |
| Renzapride (racemic) | 10 µg/kg, s.c. | Rat with 5-HTP-induced visceral hypersensitivity | Increase in visceromotor reflex threshold to colorectal distension | Equipotent to Granisetron, Zatosetron, and Bemesetron | |
| Ondansetron | Up to 10 mg/kg, s.c. | Rat with 5-HTP-induced visceral hypersensitivity | Increase in visceromotor reflex threshold to colorectal distension | No significant effect | |
| Granisetron | 10 µg/kg, s.c. | Rat with 5-HTP-induced visceral hypersensitivity | Increase in visceromotor reflex threshold to colorectal distension | Maximal response of 3.6 to 4.2-fold increase above saline control |
Note: While specific in vivo data for the (S)-enantiomer of Renzapride is limited in the public domain, in vitro binding studies have shown that both enantiomers of renzapride possess affinity for the 5-HT3 receptor. The data presented for renzapride in Table 1 is for the racemic mixture.
Key In Vivo Experimental Models and Protocols
Two primary in vivo models are widely used to validate the 5-HT3 antagonist activity of novel compounds: the visceral hypersensitivity model and the Bezold-Jarisch reflex model.
Visceral Hypersensitivity Model (Colorectal Distension in Rats)
This model is highly relevant for studying the mechanisms of visceral pain, a prominent symptom of IBS. 5-HT3 receptors located on afferent nerves in the gut play a crucial role in mediating visceral nociception.
Experimental Protocol:
-
Animal Preparation: Male Wistar rats are surgically implanted with electrodes in the external oblique abdominal muscles to record the electromyographic (EMG) activity, which serves as a quantitative measure of the visceromotor response (abdominal muscle contraction).
-
Induction of Hypersensitivity: To enhance the sensitivity of the model, visceral hypersensitivity can be induced by administering a serotonin precursor, 5-hydroxytryptophan (5-HTP), which increases endogenous serotonin levels.
-
Colorectal Distension (CRD): A balloon catheter is inserted into the descending colon and rectum. The balloon is incrementally inflated to apply graded pressures, and the corresponding EMG activity (visceromotor response) is recorded.
-
Drug Administration: Test compounds, such as this compound or other 5-HT3 antagonists, are administered (e.g., subcutaneously) before the CRD procedure.
-
Data Analysis: The pressure threshold required to elicit a significant visceromotor response is determined. An increase in this threshold following drug administration indicates an anti-nociceptive (analgesic) effect mediated by the blockade of 5-HT3 receptors.
Bezold-Jarisch Reflex Model
The Bezold-Jarisch reflex is a cardioinhibitory reflex characterized by bradycardia (slowing of the heart rate) and hypotension. This reflex can be triggered by the activation of 5-HT3 receptors on vagal afferent nerve endings in the heart and lungs. Antagonism of this reflex is a classic indicator of 5-HT3 receptor blockade.
Experimental Protocol:
-
Animal Preparation: Rats are anesthetized, and catheters are inserted into a jugular vein for drug administration and a carotid artery for blood pressure and heart rate monitoring.
-
Induction of the Reflex: The Bezold-Jarisch reflex is induced by intravenous injection of a 5-HT3 receptor agonist, such as 2-methyl-5-HT or phenylbiguanide.
-
Drug Administration: The test compound, this compound or a reference antagonist, is administered intravenously prior to the 5-HT3 agonist challenge.
-
Data Analysis: The magnitude of the bradycardic and hypotensive response to the 5-HT3 agonist is measured. A dose-dependent inhibition of this response by the test compound confirms its 5-HT3 antagonist activity.
Signaling Pathways and Experimental Workflow
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (5-HT), the channel opens, leading to a rapid influx of cations (primarily Na+ and Ca2+), which results in neuronal depolarization and excitation.
Figure 1. Simplified signaling pathway of the 5-HT3 receptor.
Experimental Workflow for the Visceral Hypersensitivity Model
The following diagram illustrates the key steps in the in vivo validation of a 5-HT3 antagonist using the rat colorectal distension model.
Figure 2. Experimental workflow for the visceral hypersensitivity model.
Conclusion
References
- 1. Effect of renzapride on transit in constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Relationship of serotonin-3 receptor antagonist activity to gastric emptying and motor-stimulating actions of prokinetic drugs in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Pilot study of the efficacy of renzapride on gastrointestinal motility and symptoms in patients with constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of (S)-Renzapride and Tegaserod for Gastrointestinal Disorders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of (S)-Renzapride and tegaserod, two 5-HT4 receptor agonists that have been investigated for the treatment of irritable bowel syndrome with constipation (IBS-C). This document synthesizes clinical trial data, outlines experimental methodologies for key safety assessments, and visualizes relevant biological pathways to offer a comprehensive overview for informed decision-making in gastrointestinal drug development.
This compound, a dual 5-HT4 receptor agonist and 5-HT3 receptor antagonist, and tegaserod, a partial 5-HT4 receptor agonist, have both demonstrated efficacy in treating symptoms of IBS-C. However, their development and clinical use have been shaped by distinct safety concerns. While tegaserod's journey has been marked by cardiovascular safety issues leading to its initial withdrawal from the market and subsequent restricted reintroduction, the development of this compound has been impacted by concerns over ischemic colitis. This guide delves into the specifics of their safety profiles, presenting a data-driven comparison to aid in the evaluation of these compounds.
Quantitative Safety Data Comparison
The following table summarizes the incidence of key adverse events reported in clinical trials for this compound and tegaserod, providing a quantitative basis for comparison.
| Adverse Event Category | This compound | Tegaserod | Placebo |
| Cardiovascular | |||
| Cardiovascular Ischemic Events¹ | Not reported as a significant concern | 0.11% (13/11,614) | 0.01% (1/7,031) |
| QT Prolongation | No clinically or statistically significant prolongation observed[1] | No significant prolongation compared to placebo[2] | - |
| Gastrointestinal | |||
| Diarrhea | Higher incidence than placebo (RR: 1.61)[3][4] | 8.8% | 3.8% |
| Abdominal Pain | Higher incidence than placebo (RR: 1.37)[3] | 12.5% | 11.5% |
| Nausea | - | 8.0% | 6.8% |
| Ischemic Colitis | 3 cases in a 12-month study (n=971) | Not significantly associated in clinical trials | - |
| Neurological | |||
| Headache | Higher incidence than placebo (RR: 1.21) | 15% | 12.3% |
¹Data from a retrospective analysis of pooled data from 29 short-term randomized controlled placebo-controlled trials. It's important to note that subsequent analyses have suggested the risk may be concentrated in patients with pre-existing cardiovascular disease or risk factors.
Experimental Protocols for Key Safety Assessments
Cardiovascular Safety Assessment of Tegaserod
The initial cardiovascular safety concerns with tegaserod arose from a pooled analysis of clinical trial data. The methodology for assessing these events involved:
-
Patient Population: The analysis included data from over 18,000 patients across 29 short-term (1-3 months) randomized, placebo-controlled trials. The mean age of the patients was 43 years, and 88% were female.
-
Event Identification: Cardiovascular ischemic events (including myocardial infarction, stroke, and unstable angina) were identified through a retrospective review of the clinical trial database.
-
Adjudication Process: Following the initial findings, an independent committee of cardiologists conducted an external adjudication of potential cardiovascular ischemic events to verify the initial assessments. This involved a blinded review of patient records and clinical data.
-
Statistical Analysis: The incidence of cardiovascular ischemic events was compared between the tegaserod and placebo groups to determine the relative risk.
It is crucial to note that a re-evaluation of these events suggested that the risk was primarily in women with existing cardiovascular disease or multiple cardiovascular risk factors. This led to the eventual reintroduction of tegaserod for a restricted population: women under 65 with IBS-C and no history of cardiovascular ischemic events.
"Thorough QT" Study for this compound
To assess the potential for QT interval prolongation, a critical safety concern for many drugs, this compound underwent a "Thorough QT/QTc" study. The general methodology for such a study, as mandated by regulatory agencies like the FDA, is as follows:
-
Study Design: A randomized, double-blind, placebo- and active-controlled crossover study in healthy volunteers.
-
Treatment Arms:
-
Placebo
-
Therapeutic dose of the investigational drug (this compound)
-
Supratherapeutic dose of the investigational drug (this compound)
-
A positive control known to prolong the QT interval (e.g., moxifloxacin)
-
-
ECG Monitoring: Intensive electrocardiogram (ECG) monitoring is performed at baseline and at multiple time points after each drug administration, particularly around the time of peak plasma concentration.
-
Data Analysis: The change in the corrected QT interval (QTc) from baseline is calculated for each treatment group and compared. The primary analysis focuses on the upper bound of the 95% confidence interval for the difference in QTc between the drug and placebo. A negative study, as was the case for this compound, demonstrates that the drug does not have a clinically significant effect on QT prolongation.
Signaling Pathways and Potential Mechanisms of Adverse Events
The pharmacological effects and safety profiles of this compound and tegaserod are intrinsically linked to their interactions with serotonin (5-HT) receptors.
Tegaserod: 5-HT4 Receptor Agonism and Cardiovascular Effects
Tegaserod acts as a partial agonist at 5-HT4 receptors. In the gastrointestinal tract, this action stimulates peristalsis and intestinal secretion. However, 5-HT4 receptors are also present in the cardiovascular system, including cardiomyocytes. The exact mechanism linking tegaserod to cardiovascular ischemic events is not fully elucidated, but one hypothesis involves its moderate affinity for 5-HT1 receptors, which are known to cause coronary artery contraction. Another consideration is the potential for 5-HT4 receptor activation in the heart to influence cardiac function, although clinical trials did not show significant effects on ECG parameters.
This compound: Dual 5-HT4 Agonism and 5-HT3 Antagonism and Ischemic Colitis
This compound is a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist. The 5-HT4 agonism contributes to its prokinetic effects. The 5-HT3 antagonism is intended to reduce nausea and vomiting. The occurrence of ischemic colitis with this compound is a serious concern. The mechanism is not definitively established, but it is hypothesized that potent 5-HT3 receptor antagonism could potentially alter intestinal blood flow or vascular tone, contributing to ischemic events in susceptible individuals. 5-HT3 receptors are known to be involved in the regulation of inflammatory and immune responses in the gut.
Conclusion
Both this compound and tegaserod, while sharing a primary mechanism of action as 5-HT4 receptor agonists, exhibit distinct and significant safety concerns that have shaped their clinical development and utility. Tegaserod's risk of cardiovascular ischemic events, though seemingly confined to a specific patient population, necessitated a market withdrawal and a carefully restricted reintroduction. This compound, while demonstrating a favorable cardiovascular profile with no evidence of QT prolongation, has been associated with the rare but serious adverse event of ischemic colitis.
For researchers and drug development professionals, this comparative analysis underscores the critical importance of thorough safety profiling, not only for the primary mechanism of action but also for off-target effects and receptor subtype selectivity. The contrasting safety profiles of these two drugs highlight the nuanced challenges in developing safe and effective treatments for functional gastrointestinal disorders. Future research should focus on developing more selective 5-HT4 receptor agonists with minimal off-target activity to mitigate the risks observed with earlier generations of these compounds.
References
- 1. The cardiovascular safety profile of renzapride, a novel treatment for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review article: the safety profile of tegaserod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archivesofmedicalscience.com [archivesofmedicalscience.com]
Benchmarking (S)-Renzapride: A Comparative Analysis Against Current IBS-C Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug (S)-Renzapride against current mainstream treatments for Irritable Bowel Syndrome with Constipation (IBS-C). The following sections detail the mechanisms of action, comparative efficacy and safety data from clinical trials, and the experimental designs of key studies. This analysis is intended to inform research and development decisions within the pharmaceutical landscape of IBS-C.
Mechanism of Action: A Divergent Approach
Current IBS-C treatments primarily target intestinal fluid secretion or gut motility through distinct pathways. This compound presents a unique dual-action mechanism.
This compound is a potent 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.[1] Stimulation of 5-HT4 receptors is understood to promote the release of acetylcholine, enhancing peristalsis and gastrointestinal transit.[1] Concurrently, its 5-HT3 receptor antagonism is associated with anti-emetic effects and may also contribute to visceral pain reduction.[1]
In contrast, the established therapies for IBS-C operate as follows:
-
Guanylate Cyclase-C (GC-C) Agonists (Linaclotide, Plecanatide): These agents bind to and activate guanylate cyclase-C on the apical surface of intestinal epithelial cells. This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) to increase chloride and bicarbonate secretion into the intestinal lumen. The resulting influx of water softens stool and accelerates transit.[2]
-
Chloride Channel Activators (Lubiprostone): Lubiprostone is a prostaglandin E1 analog that activates chloride channels (specifically ClC-2) on the apical membrane of intestinal epithelial cells. This activation also promotes chloride-rich fluid secretion into the intestine, thereby increasing liquidity of the stool and easing its passage.
-
Selective 5-HT4 Receptor Agonists (Prucalopride, Tegaserod): These drugs selectively target the 5-HT4 receptor, promoting gut motility and peristalsis. Tegaserod was reintroduced for women under 65 with IBS-C after being voluntarily removed from the market due to cardiovascular concerns.
Comparative Efficacy and Safety: A Tabular Overview
The following tables summarize key efficacy and safety data from placebo-controlled clinical trials of this compound and current IBS-C treatments. Direct head-to-head comparative trials are limited; therefore, this data is presented to facilitate an informed, indirect comparison.
Table 1: Efficacy of this compound and Current IBS-C Treatments in Placebo-Controlled Trials
| Drug (Dosage) | Primary Efficacy Endpoint | Responder Rate (Drug) | Responder Rate (Placebo) | Key Secondary Endpoints |
| This compound (4 mg/day) | Global relief of IBS symptoms | Mean months with relief: 0.55-0.60 | Mean months with relief: 0.44 | Statistically significant improvements in stool consistency and frequency. |
| Linaclotide (290 mcg/day) | ≥30% improvement in worst abdominal pain and an increase of ≥1 complete spontaneous bowel movement (CSBM) from baseline in the same week for ≥6 of 12 weeks | 33.7% | 13.9% | Significant improvements in abdominal pain, bloating, and bowel symptoms. |
| Plecanatide (3 mg/day) | Percentage of patients who were overall responders (meeting both abdominal pain and stool frequency criteria in the same week for at least 6 of the 12 treatment weeks) | 30% | 18% | Improvements in stool frequency and consistency. |
| Lubiprostone (8 mcg twice daily) | Percentage of overall responders based on patient-rated assessments of IBS-C symptoms | 17.9% | 10.1% | Significant improvements in abdominal pain, discomfort, and bloating. |
| Tegaserod (6 mg twice daily) | Overall IBS-C symptom relief | 43.3% - 44.1% (in women <65 without cardiovascular disease) | 35.9% - 36.5% | Improvements in abdominal pain/discomfort, stool frequency, and consistency. |
| Prucalopride (2 mg/day) | Proportion of patients with ≥3 spontaneous, complete bowel movements per week | 30.9% | 12.0% | Significant improvement in patient satisfaction with bowel function and perception of constipation severity. |
Table 2: Common Adverse Events Reported in Clinical Trials (>2% incidence and greater than placebo)
| Drug | Common Adverse Events |
| This compound | Diarrhea. Three episodes of ischaemic colitis were reported in a long-term study. |
| Linaclotide | Diarrhea, abdominal pain, flatulence, headache, abdominal distention. |
| Plecanatide | Diarrhea. |
| Lubiprostone | Nausea, diarrhea, abdominal pain. |
| Tegaserod | Headache, abdominal pain, nausea, diarrhea, flatulence, dyspepsia, dizziness. |
| Prucalopride | Headache, abdominal pain, nausea, diarrhea. |
Experimental Protocols: A Methodological Synopsis
The clinical development programs for these IBS-C treatments generally follow a standard design of randomized, double-blind, placebo-controlled trials. Below are synopses of typical experimental protocols.
This compound Phase III Trial Design
A pivotal Phase III trial for renzapride in women with constipation-predominant IBS-C was designed as a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Up to 1,700 women aged 18-65 with a diagnosis of IBS-C.
-
Intervention: Renzapride administered at doses of 4 mg once daily or 2 mg twice daily, compared to placebo.
-
Duration: 12-week treatment period.
-
Primary Endpoint: Patient's weekly self-assessment of overall symptomatic relief of IBS-C.
-
Secondary Endpoints: Adequate relief of abdominal pain/discomfort and bowel problems.
Guanylate Cyclase-C Agonists (Linaclotide and Plecanatide) Clinical Trial Protocol
Phase 3 trials for Linaclotide and Plecanatide shared similar designs.
-
Participants: Adults meeting Rome II or III criteria for IBS-C.
-
Intervention: Once-daily oral administration of the drug (e.g., Linaclotide 290 mcg) or placebo.
-
Duration: Typically a 12 to 26-week double-blind treatment period.
-
Primary Endpoint: A composite endpoint including a clinically meaningful improvement in abdominal pain (e.g., ≥30% reduction from baseline) and an increase in the frequency of complete spontaneous bowel movements (CSBMs) (e.g., an increase of ≥1 from baseline) for a specified number of weeks (e.g., at least 6 out of 12 weeks).
-
Data Collection: Daily electronic diaries to record bowel movements, stool consistency (using the Bristol Stool Form Scale), abdominal symptoms, and other relevant data.
Chloride Channel Activators (Lubiprostone) Clinical Trial Protocol
Phase 3 trials for Lubiprostone in IBS-C focused on overall symptom relief.
-
Participants: Primarily adult women with a diagnosis of IBS-C based on Rome II criteria.
-
Intervention: Lubiprostone (e.g., 8 mcg) or placebo administered twice daily.
-
Duration: 12-week treatment period.
-
Primary Endpoint: The percentage of "overall responders," determined by patient-rated weekly assessments of their relief from IBS symptoms over the past week compared to their pre-study state.
-
Data Collection: Electronic diaries for daily recording of symptoms.
Selective 5-HT4 Receptor Agonists (Prucalopride and Tegaserod) Clinical Trial Protocol
Clinical trials for these agents focused on improvements in bowel function and overall symptoms.
-
Participants: Adults with chronic idiopathic constipation or IBS-C. For Tegaserod, the re-introduction is specifically for women under 65 without a history of cardiovascular ischemic events.
-
Intervention: Once or twice daily oral administration of the drug (e.g., Prucalopride 2 mg once daily, Tegaserod 6 mg twice daily) or placebo.
-
Duration: Typically 12 weeks.
-
Primary Endpoint: For Prucalopride, a common primary endpoint was the proportion of patients achieving a mean of three or more spontaneous complete bowel movements (SCBMs) per week. For Tegaserod, it was the patient's assessment of overall relief of IBS-C symptoms.
-
Data Collection: Daily diaries to track bowel movements and associated symptoms.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the different drug classes and a generalized experimental workflow for IBS-C clinical trials.
Caption: Signaling pathways of IBS-C treatments.
Caption: Generalized IBS-C clinical trial workflow.
Conclusion
In contrast, the approved therapies, including guanylate cyclase-C agonists, chloride channel activators, and selective 5-HT4 receptor agonists, have demonstrated statistically significant efficacy in large-scale clinical trials, leading to their approval for the management of IBS-C. While each of these approved agents has its own safety and tolerability profile, with diarrhea being a common side effect, they remain the cornerstones of pharmacotherapy for this condition. Future research in this area may focus on novel targets or combination therapies to address the multifaceted nature of IBS-C.
References
A Comparative Preclinical Analysis of (S)-Renzapride's Efficacy Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Renzapride is the (S)-enantiomer of renzapride, a gastrointestinal prokinetic agent. This guide provides a comparative statistical analysis of the preclinical efficacy of renzapride against other prokinetic agents. It is important to note that preclinical data specifically for the (S)-enantiomer of renzapride is limited in publicly available literature. Most studies have been conducted on the racemic mixture of renzapride. One study has suggested that the (+) and (-) enantiomers of renzapride have similar pharmacological properties; therefore, the data presented here for renzapride should be considered representative of the racemate, and caution is advised when extrapolating these findings directly to this compound.
Renzapride exhibits a dual mechanism of action, functioning as a full agonist at the serotonin 5-HT4 receptor and an antagonist at the 5-HT3 receptor. This profile suggests its potential in treating gastrointestinal motility disorders. This guide will compare its preclinical performance with other notable prokinetic agents: tegaserod, prucalopride, mosapride, and cisapride.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity of Renzapride and Comparators
| Compound | Receptor | Species/Tissue | K_i (nM) | pK_i | Reference |
| Renzapride | 5-HT4 | Guinea Pig | - | - | [1] |
| 5-HT3 | Human | 17 | - | [2] | |
| Tegaserod | 5-HT4(c) | Human (HEK-293 cells) | - | 8.6 | [3] |
| 5-HT2B | Human (CHO-K1 cells) | - | 8.4 | [4] | |
| Prucalopride | 5-HT4 | Human (HEK293 cells) | 2.5 | 8.6 | [5] |
| Mosapride | 5-HT4 | Guinea Pig Striatum | 113 (IC50) | - | |
| 5-HT4 | Guinea Pig Ileum | 84.2 | - | ||
| Cisapride | 5-HT4 | Guinea Pig Striatum | - | 7.1 |
Note: K_i is the inhibition constant, indicating the affinity of a ligand for a receptor. A lower K_i value signifies a higher binding affinity. pK_i is the negative logarithm of the K_i value. IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Efficacy of Renzapride and Comparators on Gastrointestinal Motility
| Compound | Animal Model | Parameter Measured | Dosage | Effect | Reference |
| Renzapride | Dog | Gastroduodenal Motility | 5 mg i.v. | Significant increase in contractile activity (Antrum: 44.9 ± 4.6% of phase III activity) | |
| Cisapride | Dog | Gastroduodenal Motility | 5 mg i.v. | Significant increase in contractile activity (Antrum: 43.2 ± 5.3% of phase III activity) | |
| Mosapride | Dog | Antral Motility | 0.3-3 mg/kg i.v. | Stimulated antral motility | |
| Guinea Pig | Colonic Motility | 3 - 30 mg/kg i.g. | Significantly enhanced colonic motility | ||
| Prucalopride | Rat | Colonic Transit | - | Promoted RPMCs (Rhythmic Propulsive Motor Complexes) | |
| Tegaserod | Guinea Pig | Colonic Transit | 1 and 3 mg/kg s.c. | 5-HT4 receptor-mediated increase in colonic transit |
Note: i.v. - intravenous; i.g. - intragastric; s.c. - subcutaneous.
Experimental Protocols
In Vitro Radioligand Binding Assay
A common method to determine the binding affinity of a compound to a specific receptor is the radioligand binding assay.
Objective: To determine the inhibition constant (K_i) of a test compound for a specific receptor.
General Procedure:
-
Membrane Preparation: Tissues or cells expressing the target receptor (e.g., guinea pig striatum for 5-HT4 receptors) are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]-GR113808 for 5-HT4 receptors) and varying concentrations of the unlabeled test compound.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The K_i value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Gastrointestinal Motility Study in Dogs
Animal models are crucial for assessing the prokinetic effects of a drug in a physiological setting.
Objective: To evaluate the effect of a test compound on gastroduodenal motility.
General Procedure:
-
Animal Model: Beagle dogs are often used for these studies. Force transducers are surgically implanted on the serosal surfaces of the gastric antrum and duodenum to measure contractile activity.
-
Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the experimental conditions.
-
Experimental Phases: Motility is typically recorded during the interdigestive state (fasting) and the digestive state (after a meal).
-
Drug Administration: The test compound (e.g., renzapride) or a vehicle control is administered, usually intravenously or orally.
-
Data Recording: Contractile activity is continuously recorded via the force transducers and a data acquisition system.
-
Data Analysis: The motility index (an indicator of the overall contractile activity) is calculated for different periods before and after drug administration. Statistical analysis is performed to compare the effects of the drug with the control.
Mandatory Visualization
References
- 1. Affinity of mosapride citrate, a new gastroprokinetic agent, for 5-HT4 receptors in guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue distribution and abuse potential of prucalopride: findings from non-clinical and clinical studies - Drugs in Context [drugsincontext.com]
- 3. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]
- 4. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (S)-Renzapride: A Guide for Laboratory Professionals
Immediate Safety Notice: As an investigational compound, the chemical, physical, and toxicological properties of (S)-Renzapride may not be fully characterized. Therefore, it is imperative to handle and dispose of this substance with caution, treating it as a hazardous chemical to minimize potential risk to human health and the environment. While one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, standard laboratory practice for investigational drugs dictates a higher level of precaution.[1]
This guide provides procedural, step-by-step instructions for the safe and compliant disposal of this compound in a laboratory setting, in accordance with general principles for the disposal of pharmaceutical waste.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure that appropriate personal protective equipment is worn. This minimizes the risk of accidental exposure through inhalation, skin contact, or ingestion.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of dust or aerosols.[1] |
Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.
-
Waste Classification: this compound waste should be classified as hazardous chemical waste.
-
Container Selection: Use a designated, compatible, and clearly labeled hazardous waste container.[2] The container should be in good condition and have a secure lid.
-
Waste Stream: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[3] This includes avoiding mixing with solvents, acids, bases, or other reactive chemicals.
Step-by-Step Disposal Protocol
The following protocol outlines the steps for the collection and disposal of this compound waste.
-
Preparation: Designate a Satellite Accumulation Area (SAA) for the hazardous waste container.[2] This area should be located at or near the point of generation and under the control of the laboratory personnel.
-
Labeling: Obtain a "HAZARDOUS WASTE" label from your institution's Environmental Health and Safety (EHS) department. Affix the label to the waste container and fill it out completely with the following information:
-
Principal Investigator (PI) name
-
Laboratory location (building and room number)
-
Contact information
-
Chemical name: "this compound" (no abbreviations)
-
Concentration/amount
-
-
Waste Collection:
-
Solid Waste: Carefully place solid this compound, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) into the designated hazardous waste container.
-
Liquid Waste: If this compound is in solution, pour the solution into a designated liquid hazardous waste container. Ensure the container is compatible with the solvent used.
-
Original Containers: Empty or partially used vials of this compound can be placed directly into the hazardous waste container.
-
-
Storage: Keep the hazardous waste container securely closed when not in use. Store it in the designated SAA.
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup. EHS will then manage the transportation and final disposal, which is typically incineration by a licensed hazardous waste vendor.
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain.
-
DO NOT dispose of this compound in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
This structured approach ensures that the disposal of this compound is conducted in a manner that is safe for laboratory personnel and compliant with environmental regulations. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Personal protective equipment for handling (S)-Renzapride
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-Renzapride. The following procedural guidance is intended to ensure safe operational handling and disposal of this compound.
While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is a pharmacologically active compound.[1] Therefore, it is imperative to handle it with care to prevent unintentional exposure and ensure the integrity of research. Adherence to standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound in a laboratory setting.
| PPE Component | Specification | Purpose |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact with the compound. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. Use in a chemical fume hood if creating aerosols or dust. | Avoids inhalation of the compound. |
Operational Handling Plan: A Step-by-Step Workflow
The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.
Disposal Plan
As this compound is not classified as hazardous, its disposal should follow institutional and local guidelines for non-hazardous chemical waste.
-
Solid Waste : Unused this compound and contaminated consumables (e.g., weigh boats, pipette tips) should be placed in a clearly labeled container for non-hazardous chemical waste.
-
Liquid Waste : Solutions of this compound should be disposed of in accordance with local regulations for non-hazardous liquid waste. Do not pour down the drain unless permitted by your institution's environmental health and safety office.
-
Empty Containers : Rinse empty containers thoroughly with a suitable solvent before disposing of them in the regular trash. Ensure all labels are defaced to prevent misidentification.
Mechanism of Action: Signaling Pathway
This compound is a serotonin receptor modulator with a dual action. It acts as a full agonist at the 5-HT4 receptor and an antagonist at the 5-HT3 and 5-HT2B receptors.[2][3][4][5] This mechanism is central to its prokinetic effects in the gastrointestinal tract.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
